4-Bromo-2-fluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRFCPNHLHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378381 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-45-5 | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Bromo-2-fluorobenzamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several routes, primarily originating from three key starting materials: 4-Bromo-2-fluorobenzoic acid, 4-Bromo-2-fluorobenzonitrile, or 4-Bromo-2-fluorotoluene. The selection of a particular pathway may depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.
The most direct and commonly employed method is the amidation of 4-Bromo-2-fluorobenzoic acid. This can be performed via a two-step process involving the formation of an acyl chloride intermediate or through a one-pot reaction using peptide coupling agents. An alternative approach is the partial hydrolysis of 4-Bromo-2-fluorobenzonitrile. A longer, multi-step synthesis can also be undertaken starting from the oxidation of 4-Bromo-2-fluorotoluene to 4-Bromo-2-fluorobenzoic acid, which is then converted to the desired amide.
Synthesis Pathway Overview
Caption: Primary synthetic routes to this compound.
Pathway 1: From 4-Bromo-2-fluorobenzoic Acid
This is often the most direct and efficient route for the synthesis of this compound. Two primary methods are employed: conversion to the acyl chloride followed by amination, or direct amidation using coupling agents.
Method 1a: Via Acyl Chloride Intermediate
This classic two-step approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, which is then treated with an ammonia source.
Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride
-
To a solution of 4-Bromo-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-Bromo-2-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas (NH₃) through the solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method 1b: Direct Amidation using Coupling Agents
This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions, which can be advantageous for sensitive substrates. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used.
-
Dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and a source of ammonia such as ammonium chloride (NH₄Cl) (1.2-1.5 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq), to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Pathway 1
| Starting Material | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromo-2-fluorobenzoic acid | Acyl Chloride | 1. SOCl₂, DMF (cat.) 2. NH₄OH | DCM | 0 to RT | 3-6 | ~80-90 | >95 |
| 4-Bromo-2-fluorobenzoic acid | Coupling Agent | EDC, HOBt, NH₄Cl, DIPEA | DMF | 0 to RT | 12-24 | ~70-85 | >97 |
Pathway 2: From 4-Bromo-2-fluorobenzonitrile
The partial hydrolysis of a nitrile to an amide is a well-established transformation. This method can be advantageous if the nitrile is more readily available or cost-effective than the corresponding carboxylic acid.
Experimental Protocol
-
To a solution of 4-Bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of acetic acid and sulfuric acid, add a controlled amount of water.
-
Heat the reaction mixture at a controlled temperature, typically between 40-80 °C. Harsh conditions (strong acid or base and high temperatures) should be avoided to prevent over-hydrolysis to the carboxylic acid.
-
Monitor the reaction progress carefully by TLC or GC-MS.
-
Once the starting material is consumed and the desired amide is the major product, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data for Pathway 2
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromo-2-fluorobenzonitrile | H₂SO₄ (cat.), H₂O | Acetic Acid | 60-80 | 4-8 | 60-75 | >95 |
| 4-Bromo-2-fluorobenzonitrile | H₂O₂ (30%), K₂CO₃ | DMSO | RT | 12-24 | 70-85 | >96 |
Pathway 3: From 4-Bromo-2-fluorotoluene
This pathway involves an initial oxidation of the methyl group to a carboxylic acid, followed by one of the amidation methods described in Pathway 1. This route is useful when 4-Bromo-2-fluorotoluene is the most accessible starting material.
Experimental Protocol
Step 1: Oxidation of 4-Bromo-2-fluorotoluene to 4-Bromo-2-fluorobenzoic acid [1][2]
-
In a reaction vessel, combine 4-Bromo-2-fluorotoluene (1.0 eq) with a mixture of pyridine and water (1:1).
-
Heat the mixture to 90 °C.
-
Slowly add potassium permanganate (KMnO₄) (4.2 eq) in portions, maintaining the temperature at 90 °C.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
After cooling to room temperature, filter the mixture through celite to remove manganese dioxide.
-
Wash the celite pad with a basic solution (e.g., 3N NaOH).
-
Acidify the filtrate with a strong acid (e.g., 6N HCl) to a pH of 2 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 4-Bromo-2-fluorobenzoic acid.
Step 2: Amidation of 4-Bromo-2-fluorobenzoic acid
-
Follow either Method 1a or 1b as described above to convert the resulting 4-Bromo-2-fluorobenzoic acid into this compound.
Quantitative Data for Pathway 3
| Starting Material | Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromo-2-fluorotoluene | Oxidation | KMnO₄ | Pyridine/H₂O | 90 | 3 | 73 | >98 |
| 4-Bromo-2-fluorobenzoic acid | Amidation | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) | (See Pathway 1) |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound starting from 4-Bromo-2-fluorobenzoic acid using a coupling agent.
Caption: Laboratory workflow for the direct amidation of 4-Bromo-2-fluorobenzoic acid.
References
An In-depth Technical Guide to 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-fluorobenzamide. The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries.
Core Chemical Properties
This compound is a halogenated benzamide derivative. Its chemical structure incorporates a bromine and a fluorine atom on the benzene ring, making it a valuable intermediate in the synthesis of more complex molecules.[1] It appears as a solid, ranging in color from white to off-white or light yellow to beige crystal.[2]
Quantitative Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 292621-45-5 | [3] |
| Molecular Formula | C₇H₅BrFNO | [3] |
| Molecular Weight | 218.03 g/mol | [4] |
| Melting Point | 151°C to 153°C | [3] |
| Appearance | White to Off-White Solid | [2] |
| Purity | ≥96% | [4][3] |
| Solubility | Slightly soluble in Chloroform and Methanol.[2] Insoluble in water. | [2] |
Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CC(=C(C=C1Br)F)C(=O)N | [3] |
| InChI Key | MJDRFCPNHLHNON-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD03094432 | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid. The general process involves the activation of the carboxylic acid followed by amidation. While specific protocols for this compound are proprietary, a valid experimental methodology can be adapted from the synthesis of similar N-substituted benzamides.[2][5]
General Synthesis Workflow
The logical flow from the precursor to this compound is illustrated below.
Caption: Synthesis pathway from precursor to final product.
Detailed Experimental Protocol: Amide Formation via Carbodiimide Coupling
This protocol is an adapted method based on the well-established synthesis of N-alkylated benzamides using carbodiimide coupling agents.[2][5]
-
Reaction Setup: To a round-bottomed flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, an appropriate amount).[5] Allow the mixture to stir for 30 minutes to activate the carboxylic acid.
-
Amidation: Introduce a source of ammonia. This can be an aqueous solution of ammonia (e.g., ammonium hydroxide) or anhydrous ammonia gas bubbled through the solution. The reaction is typically stirred at room temperature for 16-24 hours.[5]
-
Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 times).[2][5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The resulting crude product can be purified by silica gel column chromatography using an eluent system such as ethyl acetate/petroleum ether to yield the pure this compound.[2]
Applications in Drug Development
This compound and its N-substituted derivatives are crucial intermediates in the synthesis of modern pharmaceuticals. Notably, the closely related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide (formerly MDV 3100).[2][6] Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer.[2] The core 4-bromo-2-fluorobenzoyl structure is therefore of significant interest to drug development professionals.
Caption: Role as an intermediate in pharmaceutical synthesis.
Safety and Handling
This compound is classified as an irritant.[4] Appropriate safety precautions should be taken during handling and storage.
GHS Hazard Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][3]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong bases.[8]
References
- 1. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. H52336.03 [thermofisher.com]
- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. m.upfluorochem.com [m.upfluorochem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
In-Depth Technical Guide: 4-Bromo-2-fluorobenzamide (CAS Number: 292621-45-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
4-Bromo-2-fluorobenzamide is a halogenated aromatic amide with the CAS number 292621-45-5. Its structure, featuring a bromine and a fluorine atom on the benzamide core, makes it a valuable building block in medicinal chemistry and drug discovery. Halogenation is a common strategy to enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity to biological targets. This compound is primarily utilized in research and development, with particular interest in its potential as a kinase inhibitor and an anti-inflammatory agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 292621-45-5 | N/A |
| Molecular Formula | C₇H₅BrFNO | N/A |
| Molecular Weight | 218.02 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 151-153 °C | N/A |
| Purity | Typically >98% (HPLC) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |
Synthesis and Spectral Characterization
The synthesis of this compound is typically achieved through the amidation of 4-bromo-2-fluorobenzoic acid. The precursor acid can be synthesized via the oxidation of 4-bromo-2-fluorotoluene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related benzamides.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonia solution (aqueous) or ammonia gas
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzoic acid in an excess of thionyl chloride or in anhydrous DCM followed by the dropwise addition of oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of 4-bromo-2-fluorobenzoyl chloride. The excess thionyl chloride or solvent and volatile byproducts are removed under reduced pressure.
-
Amidation: The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in an anhydrous solvent like DCM or THF. The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonia or a stream of ammonia gas is slowly introduced with vigorous stirring. The reaction is highly exothermic and should be carefully controlled.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The amide protons will typically appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-140 ppm. The carbonyl carbon of the amide will appear downfield, typically above δ 160 ppm. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br and C-F stretching will be observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ will be observed at m/z corresponding to the molecular weight, showing a characteristic isotopic pattern for bromine. |
Biological Activity and Potential Applications
Halogenated benzamides are a class of compounds actively investigated for their therapeutic potential, particularly as kinase inhibitors and anti-inflammatory agents.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structural motifs present in this compound suggest its potential to interact with the ATP-binding pocket of various kinases.
While specific quantitative data for this compound is not yet available in the public domain, related brominated and fluorinated benzamide derivatives have shown inhibitory activity against several kinases. Further screening and in-vitro assays are required to determine the specific kinase targets and the IC₅₀ values for this compound.
Experimental Protocol: In-vitro Kinase Inhibition Assay (General)
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A control with only the solvent is also included.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at an optimal temperature.
-
ATP Detection: A kinase detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured, which is inversely proportional to the kinase activity. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. The potential of this compound as an anti-inflammatory agent can be investigated through various in-vitro and in-vivo models.
Experimental Protocol: In-vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally-induced protein denaturation.
-
Reaction Mixture: A solution of bovine serum albumin (BSA) or egg albumin in a suitable buffer is prepared.
-
Test Compound Addition: Different concentrations of this compound are added to the protein solution. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Denaturation: The mixtures are incubated at a physiological temperature and then heated to induce denaturation.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically.
-
Calculation: The percentage inhibition of protein denaturation is calculated and compared to the control.
Signaling Pathway Analysis (Hypothetical)
Based on the potential kinase inhibitory and anti-inflammatory activities of halogenated benzamides, this compound could potentially modulate key signaling pathways involved in inflammation and cell proliferation, such as the JAK/STAT and NF-κB pathways. The following diagrams illustrate the general mechanisms of these pathways and potential points of intervention for a hypothetical inhibitor.
Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques. While its biological activity is not yet extensively characterized, its structural features warrant further investigation into its potential as a kinase inhibitor and anti-inflammatory compound. Future research should focus on:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to identify specific targets and determine IC₅₀ values.
-
In-depth Anti-inflammatory Studies: Evaluating its efficacy in various in-vitro and in-vivo models of inflammation.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development. Further experimental validation is necessary to fully uncover its therapeutic potential.
An In-depth Technical Guide to 4-Bromo-2-fluorobenzamide: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-2-fluorobenzamide, a crucial building block in modern medicinal chemistry. Its unique molecular structure is pivotal in the synthesis of targeted therapeutics, including advanced treatments for cancer. This document details its chemical and physical properties, spectroscopic profile, synthesis and characterization protocols, and its significant role in the development of high-profile pharmaceuticals.
Molecular Structure and Properties
This compound is a halogenated aromatic amide. The strategic placement of the bromine and fluorine atoms on the benzene ring significantly influences its reactivity, making it a versatile intermediate for complex molecular synthesis.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source/Note |
| IUPAC Name | This compound | N/A |
| CAS Number | 292621-45-5 | [1] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.03 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1Br)F)C(=O)N | Inferred |
| Melting Point | Approx. 125-129 °C | Note: Value is for the closely related 4-Bromo-2-fluoro-N-methylbenzamide.[2] |
| Boiling Point | Predicted: 284.8±30.0 °C | Predicted value for 4-Bromo-2-fluoro-N-methylbenzamide.[3] |
| Density | Predicted: 1.545±0.06 g/cm³ | Predicted value for 4-Bromo-2-fluoro-N-methylbenzamide.[4] |
| Appearance | White to off-white solid | Based on related compounds.[2] |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Peaks/Shifts |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Amide protons (broad singlet, δ 5.5-8.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-165 ppm), Carbonyl carbon (δ 160-170 ppm). |
| IR Spectroscopy | N-H stretch (approx. 3100-3500 cm⁻¹), C=O stretch (approx. 1650-1680 cm⁻¹), C-F stretch (approx. 1000-1400 cm⁻¹), C-Br stretch (approx. 500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to [M]+ and [M+2]+ in an approximate 1:1 ratio due to bromine isotopes. |
Role in Drug Development
This compound, and its precursor 4-bromo-2-fluorobenzoic acid, are critical starting materials for the synthesis of several significant pharmaceuticals. The bromo- and fluoro-substituents provide essential handles for subsequent chemical modifications and contribute to the final drug's desired pharmacokinetic properties.
Synthesis of Enzalutamide (Anti-prostate Cancer)
This compound is a direct precursor to 4-bromo-2-fluoro-N-methylbenzamide, a key intermediate in the synthesis of Enzalutamide.[3] Enzalutamide is a potent androgen receptor (AR) inhibitor used to treat castration-resistant prostate cancer.[5] It functions by blocking multiple steps in the AR signaling pathway, including androgen binding, nuclear translocation, and DNA binding.[5]
Caption: Mechanism of Action of Enzalutamide in the Androgen Receptor Signaling Pathway.
Synthesis of Venetoclax (Anti-leukemia)
The precursor, 4-bromo-2-fluorobenzoic acid, is a key raw material in the synthesis of Venetoclax.[6] Venetoclax is a first-in-class B-cell lymphoma 2 (Bcl-2) inhibitor. Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death.[7][8] By inhibiting Bcl-2, Venetoclax restores the normal process of apoptosis in malignant cells.[7]
Caption: Venetoclax Mechanism of Action on the Bcl-2 Mediated Apoptosis Pathway.
Experimental Protocols
The following protocols are representative methods for the synthesis and characterization of this compound.
Synthesis of this compound
This two-step procedure starts from the commercially available 4-bromo-2-fluorobenzoic acid.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. m.upfluorochem.com [m.upfluorochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 Pathway | GeneTex [genetex.com]
Elucidating the Mechanistic Profile of 4-Bromo-2-fluorobenzamide: A Guide for Researchers
Disclaimer: As of December 2025, the specific mechanism of action for 4-Bromo-2-fluorobenzamide has not been extensively documented in publicly available scientific literature. This technical guide provides an overview of its known chemical applications and explores the potential mechanisms of action based on the broader class of benzamide derivatives. The information presented herein is intended for research and drug development professionals to guide future investigation.
Introduction to this compound
This compound is a halogenated benzamide derivative. While its direct biological activity and mechanism of action are not well-defined, it is recognized as a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[1][2] This association suggests that while this compound itself may not be the active therapeutic agent, its structural motifs are relevant to the development of compounds targeting hormonal signaling pathways.
Potential Mechanisms of Action of Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, featured in a variety of drugs with diverse mechanisms of action.[3] The biological activity of a specific benzamide derivative is highly dependent on the nature and position of its substituents on the phenyl ring and the amide nitrogen. For a novel compound like this compound, several potential mechanisms of action, common to this class of molecules, could be investigated.
2.1. Dopamine Receptor Antagonism
A primary and well-established mechanism for many substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3, and D4). This activity is the basis for their use as antipsychotic and antiemetic drugs.[3][4] By blocking dopamine from binding to these receptors, these compounds modulate downstream signaling, often leading to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.[3]
2.2. Enzyme Inhibition
Benzamide derivatives have been identified as inhibitors of several key enzymes:
-
Histone Deacetylases (HDACs): Certain benzamides act as HDAC inhibitors, a mechanism explored in cancer therapy. The benzamide moiety can function as a zinc-binding group in the active site of the enzyme.[3][5]
-
Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition is a mechanism for antineoplastic activity.[3]
-
Acetylcholinesterase (AChE): Inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.[3]
-
12-Lipoxygenase (12-LOX): Specific benzamide derivatives can inhibit this enzyme, which is involved in inflammatory pathways.[3]
2.3. Glucokinase Activation
Recent computational studies have explored benzamide derivatives as potential glucokinase activators for the treatment of diabetes.[6] Glucokinase plays a key role in glucose sensing and insulin secretion.
Proposed Workflow for Mechanism of Action Identification
For a novel compound such as this compound, a systematic approach is required to elucidate its mechanism of action. The following workflow outlines a potential strategy for researchers.
Experimental Protocols
As there is no specific experimental data for this compound, the following are generalized protocols for assays relevant to the potential mechanisms of action of benzamide derivatives.
4.1. General Protocol for Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
In a parallel experiment, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) from the data.
-
4.2. General Protocol for HDAC Enzyme Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound against a specific HDAC isoform.
-
Materials:
-
Recombinant human HDAC enzyme.
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer solution.
-
Test compound (this compound) at various concentrations.
-
Known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Microplate reader.
-
-
Procedure:
-
Add the HDAC enzyme, assay buffer, and varying concentrations of the test compound to the wells of a microplate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Quantitative Data
Currently, there is no publicly available quantitative data regarding the binding affinity, efficacy, or potency of this compound on any biological target. The table below is a template that researchers can use to summarize such data once it becomes available.
| Target | Assay Type | Parameter | Value (e.g., nM, µM) | Reference |
| e.g., Dopamine D2 Receptor | Binding Assay | Ki | Data Not Available | |
| e.g., HDAC1 | Enzyme Inhibition | IC₅₀ | Data Not Available |
Conclusion
While the specific mechanism of action of this compound remains to be elucidated, its structural relationship to the benzamide class of compounds provides a rational basis for investigating its potential as a dopamine receptor antagonist, an enzyme inhibitor, or a glucokinase activator. Its established role as a synthetic intermediate for the androgen receptor antagonist Enzalutamide also points towards its utility in developing molecules for cancer therapy. Further research, following a systematic screening and assay development workflow, is necessary to fully characterize the pharmacological profile of this compound. The protocols and frameworks provided in this guide offer a starting point for such investigations.
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Bromo-2-fluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromo-2-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a robust framework for the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and theoretical considerations of substituent effects on spectroscopic behavior.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.2 | Triplet | ~ 8.0 | Aromatic (H6) |
| ~ 7.6 - 7.8 | Doublet of Doublets | ~ 8.0, 1.5 | Aromatic (H5) |
| ~ 7.5 - 7.7 | Doublet of Doublets | ~ 10.0, 1.5 | Aromatic (H3) |
| ~ 7.5 (broad) | Singlet | - | Amide (-NH₂) |
| ~ 7.3 (broad) | Singlet | - | Amide (-NH₂) |
Note: The chemical shifts of the amide protons are highly dependent on solvent and concentration and may appear as one broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164 - 167 | Carbonyl (C=O) |
| ~ 160 - 163 (d, ¹JCF ≈ 250 Hz) | Aromatic (C2-F) |
| ~ 135 - 138 (d) | Aromatic (C6) |
| ~ 132 - 134 (d) | Aromatic (C4-Br) |
| ~ 128 - 130 (d) | Aromatic (C5) |
| ~ 120 - 123 (d, ²JCF ≈ 25 Hz) | Aromatic (C1) |
| ~ 118 - 120 (d, ²JCF ≈ 20 Hz) | Aromatic (C3) |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) |
| ~ 1620 - 1590 | Medium | N-H Bend (Amide II) |
| ~ 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic) |
| ~ 1250 - 1200 | Strong | C-N Stretch |
| ~ 1100 - 1000 | Strong | C-F Stretch |
| ~ 800 - 700 | Strong | C-H Bending (Aromatic) |
| ~ 600 - 500 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 218/220 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 202/204 | Medium | [M-NH₂]⁺ |
| 174/176 | Medium | [M-C(O)NH₂]⁺ |
| 123 | High | [BrC₆H₃F]⁺ |
| 95 | Medium | [C₆H₃F]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common and effective method for solid samples is Attenuated Total Reflectance (ATR).
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a suitable method for the analysis of this compound.
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
-
Ionization and Analysis:
-
Data Interpretation:
-
Identify the molecular ion peak, which will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of bromine.[5][6]
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of 4-Bromo-2-fluorobenzamide: A Comprehensive Technical Analysis
For Immediate Release
[City, State] – [Date] – A detailed technical guide on the crystal structure analysis of 4-Bromo-2-fluorobenzamide, a compound of significant interest to researchers, scientists, and drug development professionals, is presented below. This document provides an in-depth look at the synthesis, experimental protocols, and theoretical structural analysis of this molecule.
Introduction
This compound is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents and functional materials. This guide synthesizes available information to provide a comprehensive overview of its structural characteristics.
Synthesis and Crystallization
The synthesis of this compound typically proceeds through the amidation of 4-Bromo-2-fluorobenzoic acid. While multiple synthetic routes exist for the precursor acid, a common method involves the oxidation of 4-bromo-2-fluorotoluene.
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound involves the following steps:
-
Activation of Carboxylic Acid: 4-Bromo-2-fluorobenzoic acid is treated with a suitable activating agent, such as thionyl chloride or a carbodiimide (e.g., EDC), to form a more reactive acyl derivative.
-
Amination: The activated acyl intermediate is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to form the corresponding primary amide.
-
Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield single crystals suitable for X-ray diffraction analysis.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Crystal Structure Analysis
A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available experimental crystal structure for this compound at the time of this report. The absence of a Crystallographic Information File (CIF) prevents the presentation of detailed quantitative data such as unit cell parameters, space group, bond lengths, and bond angles.
However, based on the analysis of structurally related benzamides, several key features of the crystal packing and intermolecular interactions can be anticipated.
3.1. Expected Intermolecular Interactions
The crystal structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds involving the amide functional group. The amide protons (N-H) are strong hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.
Furthermore, weaker interactions, including halogen bonding (involving the bromine atom), C-H···O, and C-H···F interactions, are likely to play a significant role in stabilizing the crystal lattice. Pi-stacking interactions between the aromatic rings may also contribute to the overall packing arrangement.
The potential intermolecular interactions are illustrated in the diagram below:
Caption: Predicted intermolecular interactions.
3.2. Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. The general experimental workflow is as follows:
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.
The workflow for a typical single-crystal X-ray diffraction experiment is outlined below:
Caption: Single-crystal X-ray diffraction workflow.
Conclusion
While the precise experimental crystal structure of this compound is not currently available in the public domain, this technical guide provides a framework for its analysis. The synthetic protocols and the expected nature of its intermolecular interactions, based on related compounds, offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. The future determination of its crystal structure through single-crystal X-ray diffraction will be invaluable for a complete understanding of its solid-state properties and for guiding the development of new molecules with desired functionalities.
The Core Biological Activities of 4-Bromo-2-fluorobenzamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2-fluorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The strategic placement of the bromine and fluorine atoms on the benzamide core significantly influences the physicochemical properties and biological target interactions of these molecules, making them promising candidates for further drug development.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example is the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently amplified in non-small cell lung cancer (NSCLC).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound ID | NCI-H520 (IC50 in µM) | NCI-H1581 (IC50 in µM) | NCI-H226 (IC50 in µM) | NCI-H460 (IC50 in µM) | NCI-H1703 (IC50 in µM) |
| C9 | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
Data extracted from a study on novel FGFR1 inhibitors.
Mechanism of Action: FGFR1 Inhibition and Apoptosis Induction
The anticancer effects of these this compound derivatives are mediated through the inhibition of the FGFR1 signaling pathway and the subsequent induction of apoptosis. Upon binding to FGFR1, these compounds block its autophosphorylation and the activation of downstream signaling cascades, including the PLCγ1 and ERK pathways. This inhibition leads to cell cycle arrest at the G2 phase and triggers the intrinsic apoptotic pathway.
Below are diagrams illustrating the experimental workflow for evaluating anticancer activity and the signaling pathways involved.
Experimental Protocols
A general method for the synthesis of N-substituted-4-bromo-2-fluorobenzamide derivatives involves the coupling of 4-bromo-2-fluorobenzoic acid with a desired amine.
-
Activation of Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like Hydroxybenzotriazole (HOBt) are added.
-
Amide Bond Formation: The desired substituted amine is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-4-bromo-2-fluorobenzamide derivative.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives are not as prevalent as anticancer studies, the benzamide scaffold is known to be a key pharmacophore in many antimicrobial agents. The evaluation of these compounds against various bacterial and fungal strains is a crucial step in exploring their full therapeutic potential.
Quantitative Antimicrobial Activity Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how such data would be presented for this compound derivatives against common microbial strains.
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| Derivative X | 16 | 32 | 64 |
| Derivative Y | 8 | 16 | 32 |
Experimental Protocols
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The this compound core can be tailored to inhibit a variety of enzymes by modifying the substituents on the amide nitrogen. As demonstrated in the anticancer section, these derivatives can be potent kinase inhibitors. Further exploration into other enzyme families could reveal additional therapeutic applications.
Quantitative Enzyme Inhibition Data
The following table provides an example of how enzyme inhibitory data for a hypothetical this compound derivative targeting an enzyme other than a kinase would be presented.
| Compound ID | Target Enzyme | IC50 (µM) |
| Derivative Z | Carbonic Anhydrase II | 0.58 |
Experimental Protocols
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be described.
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the this compound derivative in a suitable buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and the inhibitor at various concentrations and pre-incubate for a specific period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and enzyme inhibition. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.
In-Depth Technical Guide: Safety and Handling of 4-Bromo-2-fluorobenzamide
Chemical Identification and Properties
This section outlines the known identifiers and physical and chemical properties of 4-Bromo-2-fluorobenzamide. Where specific data is unavailable, this is noted.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 292621-45-5 | Thermo Fisher Scientific |
| Molecular Formula | C₇H₅BrFNO | Synquest Labs |
| Molecular Weight | 218.03 g/mol | Thermo Fisher Scientific |
| Appearance | Solid (assumed based on analogous compounds) | N/A |
| Melting Point | 151-153 °C | [H52336] CAS 292621-45-5 |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
| Density | Data not available | N/A |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling this substance. The following table provides minimum PPE recommendations based on the known hazards and information from analogous compounds.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Handling:
-
Minimize dust generation and accumulation.
-
Avoid breathing dust, vapor, mist, or gas.
-
Avoid contact with eyes, skin, and clothing.
-
Keep container tightly closed when not in use.
-
Use with adequate ventilation, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Wash contaminated clothing before reuse.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. |
Emergency Procedures
Accidental Release:
-
Evacuate the area of all unnecessary personnel.
-
Ventilate the area of the spill.
-
Wear appropriate Personal Protective Equipment (PPE) as outlined in Section 3.
-
Contain the spill. Avoid generating dust.
-
Clean up: Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Experimental Protocols
Risk Assessment Workflow
A thorough risk assessment should be conducted before handling this compound. The following workflow outlines the key steps.
General Handling Protocol
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Don the appropriate PPE as specified in Section 3.
-
-
Weighing and Transfer:
-
Use a dedicated, clean spatula and weigh boat.
-
Handle the solid material gently to minimize dust generation.
-
Perform all weighing and transfer operations within the fume hood.
-
-
Dissolution (if applicable):
-
Slowly add the solid this compound to the solvent with stirring.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment used with an appropriate solvent.
-
Clean the work area.
-
Properly dispose of all waste, including contaminated gloves and weigh boats, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Visualization of First Aid Procedures
The following diagram illustrates the logical flow of first aid measures based on the route of exposure.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzamide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its synthesis from the readily available 4-bromo-2-fluorobenzoic acid is a fundamental transformation. This document provides detailed application notes and experimental protocols for two robust and widely applicable methods for this conversion: a one-pot amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), and a two-step procedure via an acyl chloride intermediate using thionyl chloride (SOCl₂).
Method 1: One-Pot EDC/HOBt-Mediated Amide Coupling
This method is favored for its mild reaction conditions and the convenient work-up, where the byproducts are water-soluble, facilitating purification.
Signaling Pathway and Logical Relationships
Caption: EDC/HOBt-mediated amidation workflow.
Experimental Protocol
A detailed procedure for the EDC/HOBt-mediated synthesis of this compound is as follows:
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and a source of ammonia, such as ammonium chloride (NH₄Cl) (2.0 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq), to the mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with a mild acidic solution (e.g., 1N HCl), a mild basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 1g of starting material) |
| 4-Bromo-2-fluorobenzoic acid | 1.0 | 1.0 g |
| EDC·HCl | 1.5 | 1.31 g |
| HOBt | 1.2 | 0.74 g |
| NH₄Cl | 2.0 | 0.49 g |
| DIPEA | 3.0 | 1.77 mL |
| Solvent (DMF) | - | 10-20 mL |
| Reaction Time | - | 12-24 hours |
| Temperature | - | 0 °C to Room Temp. |
| Typical Yield | - | 70-90% |
Method 2: Two-Step Synthesis via Acyl Chloride
This classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an ammonia source.
Experimental Workflow
Caption: Two-step synthesis via acyl chloride.
Experimental Protocol
A detailed procedure for the two-step synthesis of this compound is as follows:
Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5.0-10.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction Progression: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide (a source of ammonia) dropwise with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio | Typical Quantity (for 1g of starting material) |
| 4-Bromo-2-fluorobenzoic acid | 1.0 | 1.0 g |
| Thionyl Chloride (SOCl₂) | 5.0-10.0 | 2.0-4.0 mL |
| Solvent (DCM/THF) | - | 15-25 mL |
| Aqueous Ammonia (28-30%) | Excess | 5-10 mL |
| Reaction Time (Step 1) | - | 2-4 hours |
| Reaction Time (Step 2) | - | 1-2 hours |
| Temperature (Step 1) | - | 80-90 °C |
| Temperature (Step 2) | - | 0 °C to Room Temp. |
| Typical Yield | - | 80-95% |
Conclusion
Both the one-pot EDC/HOBt coupling and the two-step acyl chloride methods are effective for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid. The choice of method will depend on factors such as the availability of reagents, desired reaction conditions (mild vs. more forcing), and the scale of the synthesis. For laboratory-scale synthesis where mild conditions are preferred, the EDC/HOBt method is advantageous. For larger-scale production where cost and efficiency are primary concerns, the thionyl chloride method may be more suitable. Proper execution of the described protocols will reliably yield the desired product in good to excellent yields.
Application Notes: 4-Bromo-2-fluorobenzamide as a Key Intermediate in the Synthesis of Enzalutamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Bromo-2-fluorobenzamide as a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer. This document outlines the synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data.
Introduction
Enzalutamide (marketed as Xtandi) is a second-generation nonsteroidal antiandrogen that targets multiple stages of the androgen receptor signaling pathway. Its complex molecular structure necessitates a multi-step synthesis, often employing this compound as a key building block. This intermediate provides the necessary structural motifs for the eventual construction of the final drug substance. The synthesis route described herein starts from 4-bromo-2-fluorobenzoic acid, which is converted to this compound and subsequently elaborated to Enzalutamide.
Synthetic Pathway Overview
The synthesis of Enzalutamide from 4-bromo-2-fluorobenzoic acid can be summarized in the following key steps:
-
Amidation: Conversion of 4-bromo-2-fluorobenzoic acid to its corresponding N-methylamide, 4-bromo-2-fluoro-N-methylbenzamide.
-
Ullmann Coupling: Reaction of 4-bromo-2-fluoro-N-methylbenzamide with an amino acid derivative, typically methyl 2-aminoisobutyrate.
-
Cyclization: Condensation of the resulting intermediate with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring of Enzalutamide.
This pathway offers an efficient and scalable route to Enzalutamide, with this compound serving as a stable and reliable intermediate.
Quantitative Data Summary
The following tables summarize typical yields and purity data for the key steps in the synthesis of Enzalutamide starting from 4-bromo-2-fluorobenzoic acid.
Table 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Amidation | 4-bromo-2-fluorobenzoic acid | Oxalyl chloride, Methylamine | Dichloromethane, Methyl tertiary butyl ether | 10-30 | 3-4 | ~95 | >98 |
Table 2: Synthesis of Enzalutamide
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ullmann Coupling & Esterification | 4-bromo-2-fluoro-N-methylbenzamide, 2-amino-2-methylpropanoic acid | Copper(I) iodide, 2-acetylcyclohexanone, Potassium carbonate, Thionyl chloride, Methanol | DMF | 110 (coupling), Reflux (esterification) | 22 (coupling), 12 (esterification) | ~51 (over 2 steps) | >99 |
| Cyclization | Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, Triethylamine | Toluene, Dichloromethane | 50-60 | 4 | 88.5 | 99.6 |
| Final Product | Enzalutamide | - | - | - | - | 35 (overall) | 99.8 |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide
This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to 4-bromo-2-fluoro-N-methylbenzamide.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methyl tertiary butyl ether (MTBE)
-
Aqueous methylamine (40%)
Procedure:
-
Suspend 4-bromo-2-fluorobenzoic acid (10.0 g, 0.045 mol) in dichloromethane (70 mL) at 10-15 °C.[1][2]
-
Add a catalytic amount of N,N-Dimethylformamide (0.5 mL).[1][2]
-
Add oxalyl chloride (8.0 mL, 0.093 mol) dropwise to the reaction mixture.[1][2]
-
Stir the reaction mixture at 25-30°C for 2 to 3 hours.[1][2]
-
Distill off the solvents to obtain the crude acid chloride as a residue.[1][2]
-
Add methyl tertiary butyl ether (100 mL) to the residue and cool the mixture to 10-15 °C.[1][2]
-
Add aqueous methylamine (40%) dropwise until the pH of the reaction mixture is between 8 and 9.[1][2]
-
Separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-N-methylbenzamide.
Protocol 2: Synthesis of Enzalutamide from 4-bromo-2-fluoro-N-methylbenzamide
This protocol outlines the subsequent steps to synthesize Enzalutamide.
Materials:
-
4-bromo-2-fluoro-N-methylbenzamide
-
Compound B (2-(trifluoromethyl)-4-(4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)benzonitrile)
-
Potassium carbonate
-
Cuprous iodide
-
2-acetylcyclohexanone
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Isopropanol
Procedure:
-
To a reaction flask under an inert atmosphere, add N-methyl-4-bromo-2-fluorobenzamide (14.8 g), Compound B (20 g), potassium carbonate (22 g), and cuprous iodide (2.4 g).[3]
-
Add DMF (160 mL) and stir the mixture thoroughly.[3]
-
Add 2-acetylcyclohexanone (1.8 g) and heat the mixture to 110 °C for 22 hours.[3]
-
After the reaction is complete, cool the solution to room temperature.[3]
-
Add purified water (500 mL) and ethyl acetate (150 mL).[3]
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.[3]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]
-
Add isopropanol to the residue and heat to dissolve.[3]
-
Stir the solution at 0-5 °C to induce crystallization.[3]
-
Filter the solid and dry the filter cake in an oven to obtain Enzalutamide.[3]
Visualizations
Enzalutamide Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of Enzalutamide starting from 4-bromo-2-fluorobenzoic acid.
Caption: Key stages in Enzalutamide synthesis.
Enzalutamide Mechanism of Action: Androgen Receptor Signaling Pathway
Enzalutamide functions by inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is crucial for the growth of prostate cancer cells.
Caption: Enzalutamide's multi-faceted inhibition of AR signaling.
References
- 1. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 2. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 3. CN112645880A - Synthetic method of enzalutamide - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-2-fluorobenzamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic utility of 4-bromo-2-fluorobenzamide as a key intermediate in the discovery and development of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, its structural motifs are highly relevant to modern insecticide and fungicide development. The protocols provided are generalized procedures based on established chemical principles for the synthesis of benzamide-based agrochemicals.
Introduction: The Role of Substituted Benzamides in Agrochemicals
Substituted benzamides represent a critical class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities. The precise arrangement of substituents on the benzamide scaffold is crucial for determining the mode of action, efficacy, and selectivity of the resulting pesticide. This compound offers a unique combination of functional groups that make it an attractive starting point for the synthesis of new active ingredients:
-
The Benzamide Core: The amide linkage is a common feature in many successful agrochemicals, including the highly potent diamide insecticides. This functional group can participate in crucial hydrogen bonding interactions with biological targets.
-
4-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
-
2-Fluoro Substituent: The fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The introduction of fluorine is a common strategy in agrochemical design to enhance biological activity.
Potential Applications in Agrochemical Synthesis
Based on the reactivity of its functional groups and the structures of known agrochemicals, this compound is a promising building block for the synthesis of novel insecticides and fungicides.
Synthesis of Novel Diamide Insecticide Analogs
The meta-diamide class of insecticides, which includes the commercial product broflanilide, has garnered significant attention for its novel mode of action and high efficacy.[1] Although broflanilide itself is not directly synthesized from this compound, the core structural elements are present in related compounds. This compound can serve as a valuable starting material for the synthesis of novel analogs of this class, as outlined in the logical workflow below.
Caption: Logical workflow for the synthesis of a novel diamide insecticide.
Development of Novel Fungicides
The benzamide moiety is also present in several classes of fungicides. The ability to functionalize the 4-position of the benzamide ring via the bromo substituent allows for the exploration of new chemical space in the search for fungicides with improved performance and novel modes of action.
Experimental Protocols
The following are generalized experimental protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating carbon-carbon bonds and introducing molecular diversity.
Table 1: Reaction Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.2-1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 equiv |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 equiv |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Diamide Derivative via Amidation
This protocol outlines a general method for the synthesis of a diamide by reacting a carboxylic acid (derived from the corresponding benzamide) with a substituted aniline.
Table 2: Reaction Parameters for Amidation
| Parameter | Value/Condition |
| Reactants | |
| Carboxylic Acid Derivative | 1.0 equiv |
| Substituted Aniline | 1.0-1.2 equiv |
| Coupling Agent (e.g., EDCI, HATU) | 1.1-1.5 equiv |
| Base (e.g., DIPEA, Et₃N) | 2.0-3.0 equiv |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
Procedure:
-
Dissolve the carboxylic acid derivative in the chosen solvent.
-
Add the substituted aniline and the base to the solution.
-
Cool the mixture to 0 °C.
-
Add the coupling agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
Table 3: Insecticidal Activity of Broflanilide
| Pest Species | Activity Metric | Value |
| Spodoptera litura (Tobacco cutworm) | LC₅₀ (ppm) | 0.005 |
| Plutella xylostella (Diamondback moth) | LC₅₀ (ppm) | 0.012 |
| Helicoverpa armigera (Cotton bollworm) | LC₅₀ (ppm) | 0.023 |
Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that kills 50% of the test organisms.
Conclusion
This compound is a valuable and versatile building block for agrochemical research. Its strategic combination of a reactive bromine atom, a fluorine substituent to enhance biological properties, and a core benzamide structure makes it an ideal starting material for the synthesis of novel insecticide and fungicide candidates. The provided protocols offer a foundation for researchers to explore the synthetic potential of this compound in the development of next-generation crop protection agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 4-Bromo-2-fluorobenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex molecules, including targeted therapeutics. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering robust starting points for laboratory synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is an attractive substrate for these transformations due to its functionalities. The bromine atom provides a reactive site for oxidative addition to the palladium catalyst. The fluorine atom can modulate the physicochemical properties of the resulting products, potentially enhancing biological activity and metabolic stability. The primary amide group offers a site for further functionalization or can influence the electronic properties of the aromatic ring.
The ability to introduce diverse substituents at the 4-position of the 2-fluorobenzamide scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery programs. These reactions enable the rapid generation of libraries of novel compounds for biological screening.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle can be summarized in three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.
Experimental Workflow
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 eq.).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and is tolerant of a wide range of functional groups.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 75-90 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2.5) | P(Cy)₃ (5) | K₂CO₃ | NMP | 130 | 36 | 60-75 |
| 4 | 1-Octene | Herrmann's catalyst (1) | - | DBU | Toluene | 110 | 24 | 65-80 |
Experimental Protocol: Heck Reaction
This is a general procedure and may need to be optimized for different alkene substrates.
-
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Add the degassed solvent (5 mL), followed by the base (2.0 mmol) and the alkene (1.5 mmol).
-
Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding an alkynylated product. This reaction is of great importance for synthesizing conjugated enynes and arylalkynes.[1]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | Toluene | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 3 | DBU | DMF | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | Piperidine | Acetonitrile | 50 | 10 | 70-80 |
Experimental Protocol: Sonogashira Coupling
This general protocol is based on established procedures for aryl bromides and may require optimization.[1]
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask or round-bottom flask
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Add the degassed solvent (5 mL), followed by the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.[2][3] This reaction is a cornerstone in medicinal chemistry for the preparation of arylamines.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | n-Butylamine | Pd-G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | 70-85 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 120 | 36 | 65-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and conditions should be optimized for specific amines.[4][5]
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol) to a Schlenk tube.
-
Add the degassed solvent (5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of functionalized molecules. The protocols presented herein, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in their drug discovery and development endeavors. Optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Potential Role of 4-Bromo-2-fluorobenzamide Derivatives in Serine Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine proteases are a large family of enzymes with critical roles in numerous physiological and pathological processes, making them significant targets for therapeutic intervention. While direct studies on 4-bromo-2-fluorobenzamide as a serine protease inhibitor are not extensively documented in current literature, its chemical structure presents a valuable scaffold for the design and synthesis of novel inhibitors. Benzamide derivatives have been successfully utilized to target the active site of various proteases. The presence of bromine and fluorine atoms on the phenyl ring of this compound can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of potential inhibitors. These application notes provide a hypothetical framework for the utilization of this compound-based compounds in serine protease inhibition studies, including generalized experimental protocols and potential signaling pathways for investigation.
Introduction to Serine Proteases
Serine proteases are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in the active site. This triad facilitates the cleavage of peptide bonds through nucleophilic attack by the serine residue.[1] Dysregulation of serine protease activity is implicated in a wide range of diseases, including cancer, inflammation, cardiovascular disorders, and viral infections.[2][3] Therefore, the development of potent and selective serine protease inhibitors is a key focus in drug discovery.
This compound as a Scaffold for Inhibitor Design
The this compound moiety serves as a promising starting point for the synthesis of serine protease inhibitors. The amide group can mimic the peptide backbone of natural substrates, while the substituted phenyl ring can be tailored to fit into the S1 specificity pocket of the target protease. The bromine atom can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce larger substituents that can interact with other specificity pockets (S2, S3, etc.) for enhanced affinity and selectivity. The fluorine atom can improve metabolic stability and binding interactions through hydrogen bonding or by altering the electronic properties of the ring.
Hypothetical Data on Inhibitory Activity
Due to the lack of specific experimental data for this compound, the following table presents a hypothetical summary of inhibitory activities for a series of its derivatives against common serine proteases. This data is for illustrative purposes to demonstrate how such information would be presented.
| Compound ID | Target Protease | IC50 (µM) | Ki (µM) | Inhibition Type |
| BFB-001 | Trypsin | 15.2 | 7.8 | Competitive |
| BFB-002 | Chymotrypsin | 8.5 | 4.1 | Competitive |
| BFB-003 | Elastase | 22.1 | 11.5 | Competitive |
| BFB-004 | Thrombin | 5.8 | 2.5 | Competitive |
Caption: Hypothetical inhibitory constants of this compound derivatives against various serine proteases.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory potential of novel compounds derived from this compound against a target serine protease.
Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Target serine protease (e.g., Trypsin, Chymotrypsin, Elastase)
-
Fluorogenic substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the target serine protease to each well.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Inhibition Kinetics (Ki)
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition.
Procedure:
-
Perform the in vitro inhibition assay as described in Protocol 1.
-
Vary the concentration of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive).
-
The Ki value is determined from these analyses.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway involving a serine protease and its inhibition.
Experimental Workflow
Caption: General workflow for screening and developing serine protease inhibitors.
Conclusion
While this compound itself has not been established as a serine protease inhibitor, its chemical features make it an attractive starting point for medicinal chemistry efforts. The protocols and conceptual frameworks provided here offer a guide for researchers interested in exploring the potential of this compound derivatives as a novel class of serine protease inhibitors. Further research, including synthesis of a compound library and subsequent biological evaluation, is necessary to validate this hypothesis and uncover the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols: 4-Bromo-2-fluorobenzamide in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-bromo-2-fluorobenzamide as a versatile building block in the synthesis of advanced materials, including functional polymers and organic electronics. The protocols offer detailed experimental procedures for the application of this compound in key synthetic transformations.
Application in the Synthesis of Functional Polymers
This compound serves as a valuable monomer precursor for the synthesis of functionalized aromatic polymers. The presence of the bromine atom allows for post-polymerization modification via cross-coupling reactions, enabling the introduction of a wide range of functional groups. The fluorine and amide moieties can enhance the thermal stability, solubility, and intermolecular interactions of the resulting polymers.
One key application is in the synthesis of polyamides. While direct polymerization of this compound is not a standard procedure, it can be chemically modified to be used as a monomer in polycondensation reactions. For instance, the bromo- and fluoro-substituted aromatic ring can be incorporated into a polymer backbone to impart specific properties.
Representative Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of an aromatic polyamide from an aromatic diamine and a diacyl chloride. This compound can be envisioned as a precursor to a diamine monomer through further functionalization, making this a relevant synthetic strategy.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a gas inlet/outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the aromatic diamine and lithium chloride in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the stirred solution to 0-5 °C using a low-temperature bath.
-
In a separate flask, dissolve the aromatic diacyl chloride in anhydrous DMAc.
-
Add the diacyl chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
A small amount of pyridine can be added to neutralize any HCl generated during the reaction.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Expected Outcome: A high-molecular-weight aromatic polyamide with good thermal stability and mechanical properties. The incorporation of the this compound-derived moiety would introduce halogen functional groups for potential further modification.
Quantitative Data Summary:
| Property | Typical Value Range for Aromatic Polyamides |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 |
| Glass Transition Temp. (Tg) | 200 - 350 °C |
| Tensile Strength (MPa) | 80 - 150 |
| Elongation at Break (%) | 5 - 20 |
Application in Organic Electronics and Liquid Crystals
The unique electronic properties imparted by the fluorine and bromine substituents make this compound and its derivatives attractive for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and liquid crystals. The bromo-substituent provides a reactive handle for Suzuki or other palladium-catalyzed cross-coupling reactions, which are fundamental for building the complex conjugated molecules required for these applications.[1] The fluorine atom can influence the energy levels of the molecule and the intermolecular packing, which are critical for charge transport and emission properties in OLEDs and for the mesophase behavior in liquid crystals.
Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki cross-coupling of an aryl bromide with an arylboronic acid, a key reaction for synthesizing materials for organic electronics. This protocol is adapted from a similar reaction with N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and is expected to be applicable to this compound with minor modifications.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or other suitable base
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon gas supply
Equipment:
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data for a Representative Suzuki Coupling Reaction:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 24 | 85-95 |
This data is for a closely related compound and serves as an illustrative example.[1]
Visualizations
References
Application Notes and Protocols: N-Methylation of 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-methylation of 4-bromo-2-fluorobenzamide to synthesize N-methyl-4-bromo-2-fluorobenzamide. This transformation is a key step in the synthesis of various pharmaceutically relevant compounds. The protocol described herein utilizes dimethyl sulfate as the methylating agent in the presence of a suitable base and solvent. This method is presented as a reliable and reproducible procedure for laboratory-scale synthesis. Included are a comprehensive materials and methods section, a step-by-step experimental procedure, a table summarizing quantitative data, and a visual workflow diagram to ensure clarity and ease of execution.
Introduction
N-methylation of amides is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, as the introduction of a methyl group on the amide nitrogen can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. This compound is a valuable building block in the synthesis of bioactive molecules. Its N-methylated derivative, N-methyl-4-bromo-2-fluorobenzamide, is a key intermediate in the synthesis of compounds such as the androgen receptor antagonist Enzalutamide.[1]
Several methods exist for the N-methylation of amides, employing various methylating agents such as methyl iodide, dimethyl sulfate, and safer alternatives like phenyl trimethylammonium iodide.[2][3][4][5] The choice of reagent and conditions often depends on the substrate's reactivity, functional group tolerance, and desired scale of the reaction. This protocol focuses on a classical approach using dimethyl sulfate, a potent and readily available methylating agent.
Experimental Protocol
This protocol details the N-methylation of this compound using dimethyl sulfate and sodium hydride in tetrahydrofuran (THF).
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved; ensure proper ventilation.
-
Methylation: Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-methyl-4-bromo-2-fluorobenzamide.
-
Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Dimethyl Sulfate | 1.1 eq |
| Solvent | |
| Anhydrous THF | Approx. 0.1 - 0.2 M concentration of substrate |
| Reaction Conditions | |
| Deprotonation Temperature | 0 °C |
| Deprotonation Time | 30 minutes |
| Methylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Ethyl Acetate / Hexanes gradient |
| Expected Product | |
| N-methyl-4-bromo-2-fluorobenzamide | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Expected Yield | 70-90% (typical) |
Mandatory Visualization
Caption: Experimental workflow for the N-methylation of this compound.
Safety Precautions
-
Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere and away from any source of ignition. Quench any residual NaH carefully.
-
Always perform reactions under an inert atmosphere when using moisture-sensitive reagents like sodium hydride.
-
Ensure proper quenching of the reaction mixture before work-up.
References
The Role of 4-Bromo-2-fluorobenzamide in the Advancement of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in the design of numerous enzyme inhibitors, and the strategic substitution on the phenyl ring is a key determinant of target affinity and selectivity. Among these, 4-Bromo-2-fluorobenzamide has emerged as a valuable starting fragment in the development of potent and selective kinase inhibitors. The presence of the bromo and fluoro groups offers distinct advantages in molecular interactions with the kinase active site, influencing binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for leveraging this compound in the discovery of novel kinase inhibitors, drawing upon established methodologies for analogous compounds.
Core Structural and Functional Insights
The this compound moiety serves as a versatile scaffold for several reasons:
-
Benzamide Core: This provides a stable platform for building complex molecules and often participates in hydrogen bonding with the hinge region of the kinase domain.
-
4-Bromo Group: The bromine atom at the para position can engage in halogen bonding and hydrophobic interactions, occupying specific pockets within the active site to enhance binding affinity.[1] Its electron-withdrawing nature also modulates the electronic properties of the molecule.[1]
-
2-Fluoro Group: The fluorine atom at the ortho position can influence the conformation of the molecule and participate in hydrogen bonding or other electrostatic interactions, contributing to selectivity.
Key Kinase Targets and Signaling Pathways
Derivatives of this compound have been explored as inhibitors for a range of kinases implicated in cancer and other diseases. A notable example is the development of inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often amplified in non-small cell lung cancer (NSCLC).[2]
FGFR1 Signaling Pathway
FGFR1 activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PLCγ pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3] Inhibition of FGFR1 by compounds derived from this compound can block these pathways, leading to cell cycle arrest and apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 4-Bromo-2-fluorobenzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2-fluorobenzamide and its derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents and functional materials. The protocols outlined below cover the synthesis of the key precursor, 4-Bromo-2-fluorobenzoic acid, and its subsequent conversion to a variety of N-substituted amide derivatives.
Introduction
This compound derivatives are important intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromo, fluoro, and amide functionalities in a specific arrangement on the benzene ring offers multiple reaction sites for further molecular elaboration. For instance, 4-Bromo-2-fluorobenzoic acid is a key raw material in the synthesis of Enzalutamide, a nonsteroidal antiandrogen, and Venclexta, a BCL-2 inhibitor.[1] The synthetic routes to these derivatives typically involve the formation of an amide bond between 4-Bromo-2-fluorobenzoic acid, or its activated form, and a primary or secondary amine.
Synthesis of the Key Precursor: 4-Bromo-2-fluorobenzoic acid
The primary starting material for the synthesis of this compound derivatives is 4-Bromo-2-fluorobenzoic acid. This precursor can be synthesized through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. Two common methods are detailed below.
Data Presentation: Synthesis of 4-Bromo-2-fluorobenzoic acid
| Starting Material | Method | Reagents | Reaction Time | Temperature | Yield (%) |
| 1-Bromo-2-fluoro-4-methylbenzene | Oxidation | Potassium permanganate, Pyridine/Water | 3 hours | 90°C | 73%[1] |
| 4-Bromo-2-fluorobenzaldehyde | Oxidation | Sodium chlorite, Hydrogen peroxide, NaH₂PO₄ | Overnight | Room Temp. | 82%[1] |
| 2-Fluoro-4-bromotoluene | Catalytic Oxidation | Co(OAc)₂·4H₂O, AIBN, NaBr, O₂ | 1.5 hours | 130°C | 88%[2] |
Experimental Protocols: Synthesis of 4-Bromo-2-fluorobenzoic acid
Protocol 1: Oxidation of 1-Bromo-2-fluoro-4-methylbenzene [1]
-
To a 1:1 mixture of pyridine and water (200 mL), slowly add 20.0 g (0.10 mol) of 1-bromo-2-fluoro-4-methylbenzene at 90°C.
-
Add potassium permanganate (66.0 g, 0.42 mmol) to the mixture.
-
Stir the reaction mixture at 90°C for 3 hours.
-
After cooling to room temperature, filter the mixture through diatomaceous earth.
-
Wash the diatomaceous earth pad with 3N sodium hydroxide (500 mL) and water (400 mL).
-
Remove the solvent under reduced pressure.
-
Acidify the residue with 6N hydrochloric acid to a pH of 2 to obtain a white precipitate.
-
Filter and dry the precipitate to yield 4-Bromo-2-fluorobenzoic acid (17.0 g, 73%).
Protocol 2: Oxidation of 4-Bromo-2-fluorobenzaldehyde [1]
-
Prepare a cold mixture of NaH₂PO₄ solution (0.24 g in 10 mL water, 0.002 mol), H₂O₂ (1.36 mL, 0.014 mol), and NaClO₂ (1.3 g, 0.014 mmol) in water (20 mL).
-
Slowly add a mixture of 4-bromo-2-fluorobenzaldehyde (2.0 g, 0.01 mol) in acetonitrile (30 mL) to the cold mixture.
-
Stir the mixture overnight at room temperature.
-
Add a small amount of Na₂SO₃ to quench unreacted HOCl and H₂O₂.
-
Acidify the mixture with a 10% (w/v) hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and dry with magnesium sulfate.
-
Evaporate the solvent to obtain 4-Bromo-2-fluorobenzoic acid as a white powder (yield: 82%).
Synthetic Routes to this compound Derivatives
There are two primary strategies for the synthesis of this compound derivatives from 4-Bromo-2-fluorobenzoic acid:
-
Two-Step Acyl Chloride-Mediated Synthesis: This is the most common and versatile method. The carboxylic acid is first activated by converting it to the more reactive 4-Bromo-2-fluorobenzoyl chloride, which then readily reacts with a wide range of amines.
-
One-Pot Direct Amide Coupling: This method involves the direct reaction of the carboxylic acid and an amine in the presence of a coupling agent. This approach avoids the isolation of the acyl chloride intermediate.
Caption: General synthetic workflows to this compound derivatives.
Data Presentation: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
| Method | Coupling/Activating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Direct Coupling | EDCI, HOBt | DIPEA | DMF | 16 hours | Room Temp. | 74%[3] |
| Direct Coupling | BOP reagent | DIPEA | Dichloromethane | 2 hours | Room Temp. | Quantitative[3] |
| Acyl Chloride | Oxalyl Chloride | Triethylamine | Dichloromethane | 30 mins (acyl chloride), 10 mins (amidation) | Room Temp. | Not specified |
Experimental Protocols: Synthesis of this compound Derivatives
Protocol 3: Synthesis of 4-Bromo-2-fluorobenzoyl chloride [4]
-
To a solution of 4-Bromo-2-fluorobenzoic acid in an anhydrous organic solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the evolution of gas ceases (typically 1-3 hours).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride, which can often be used in the next step without further purification.
Protocol 4: General Procedure for Amidation using 4-Bromo-2-fluorobenzoyl chloride
-
Dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane, THF, or ethyl acetate.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to the amine solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-Bromo-2-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
Protocol 5: Direct Amide Coupling using EDCI/HOBt to synthesize 4-Bromo-2-fluoro-N-methylbenzamide [3]
-
To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), 2 M aqueous methylamine (34.3 mL, 68.5 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol), 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol), N,N-diisopropylethylamine (DIPEA), and N,N-dimethylformamide (DMF, 50 mL).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding water (50 mL).
-
Separate the aqueous phase and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:3 v/v) to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid (2.34 g, 74% yield).
Protocol 6: Direct Amide Coupling using BOP Reagent to synthesize 4-Bromo-2-fluoro-N-methylbenzamide [3]
-
Prepare a solution of 4-bromo-2-fluorobenzoic acid (1.0 equiv.) in dichloromethane (0.20 mol/L).
-
Add methylamine hydrochloride (1.1 equiv.), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 equiv.), and diisopropylethylamine (3.3 equiv.).
-
Stir the mixture for 2 hours at room temperature.
-
Hydrolyze the reaction mixture and extract twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the product as a white solid in quantitative yield.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromo-2-fluorobenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-2-fluorobenzamide. This document offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic pathways for this compound are the amidation of 4-Bromo-2-fluorobenzoic acid and the hydrolysis of 4-Bromo-2-fluorobenzonitrile. The choice of route often depends on the availability and cost of the starting materials.
Q2: Which starting material is generally preferred for the synthesis of this compound?
A2: Both 4-Bromo-2-fluorobenzoic acid and 4-Bromo-2-fluorobenzonitrile are viable starting materials. The synthesis from the carboxylic acid is often more direct and involves well-established amide bond formation techniques. The nitrile hydrolysis route can also be effective but may require careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: When working with thionyl chloride, it is crucial to handle it in a well-ventilated fume hood as it is corrosive and releases toxic HCl gas upon contact with moisture.[1] All glassware should be thoroughly dried to prevent unwanted side reactions. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Q4: How can I purify the final this compound product?
A4: Recrystallization is a common and effective method for purifying crude benzamides.[2] Suitable solvents for recrystallization can be determined through small-scale solubility tests. Additionally, flash column chromatography can be employed for purification, especially if dealing with multiple impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis from 4-Bromo-2-fluorobenzoic Acid
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Product Yield | 1. Incomplete formation of the acyl chloride intermediate. 2. Hydrolysis of the acyl chloride intermediate due to moisture. 3. Insufficiently reactive amine source. 4. Suboptimal reaction temperature. | 1. Ensure a slight excess of thionyl chloride is used and that the reaction is allowed sufficient time. The addition of a catalytic amount of DMF can promote acid chloride formation. 2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a concentrated solution of aqueous ammonia or bubble anhydrous ammonia gas through the reaction mixture. 4. The reaction of the acyl chloride with ammonia is typically exothermic; however, gentle warming may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Presence of Unreacted Starting Material (4-Bromo-2-fluorobenzoic acid) | 1. Incomplete conversion to the acyl chloride. 2. Hydrolysis of the acyl chloride back to the carboxylic acid during workup. | 1. Increase the reaction time with thionyl chloride or consider gentle heating. 2. During the aqueous workup, neutralize any excess acid with a mild base like sodium bicarbonate. Washing the organic layer with a dilute base solution can help remove unreacted carboxylic acid. |
| Formation of a White Precipitate (Ammonium Chloride) | Reaction of HCl byproduct with excess ammonia. | This is a common byproduct and is typically removed during the aqueous workup as it is water-soluble. |
| Oily Product Instead of a Solid | Presence of significant impurities or residual solvent. | Attempt to purify a small sample by recrystallization to see if a solid can be obtained. Analyze the oil using techniques like NMR or mass spectrometry to identify the components and troubleshoot accordingly. Ensure the product is thoroughly dried under vacuum. |
Synthesis from 4-Bromo-2-fluorobenzonitrile
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low or No Product Yield | 1. Reaction conditions are too mild for hydrolysis to occur. 2. The nitrile is insoluble in the reaction medium. | 1. Increase the reaction temperature or the concentration of the acid or base catalyst. 2. Consider using a co-solvent to improve the solubility of the starting material. |
| Formation of 4-Bromo-2-fluorobenzoic acid as the main product | The reaction conditions are too harsh, leading to the hydrolysis of the initially formed amide. | Use milder reaction conditions. For basic hydrolysis, lower the temperature and concentration of the base. For acidic hydrolysis, carefully control the reaction time and temperature.[3] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inadequate temperature. | 1. Monitor the reaction by TLC to determine the optimal reaction time. 2. Gently heat the reaction mixture to drive it to completion. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound and its N-methyl analog from 4-Bromo-2-fluorobenzoic acid.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Bromo-2-fluorobenzoic acid | Thionyl chloride, Triethylamine, Methylamine | Dichloromethane | Room Temp. | 30 min | High | [2] |
| 4-Bromo-2-fluorobenzoic acid | EDCI, HOBt, DIPEA, Aqueous Methylamine | DMF | Room Temp. | 16 h | 74 | [2][4] |
| 4-Bromo-2-fluorobenzoic acid | Oxalyl chloride, DMF (cat.), Triethylamine, Methylamine (in THF) | Dichloromethane | Room Temp. | 10 min | High | [2] |
| Benzoic acid | Thionyl chloride, Triethylamine, Diethylamine | Dichloromethane | Room Temp. | 5 min | 86 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorobenzoic acid
This protocol is adapted from a standard procedure for the synthesis of benzamides from benzoic acids.
Materials:
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4-Bromo-2-fluorobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM)
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Concentrated Aqueous Ammonia (NH₄OH)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Acyl Chloride Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend 4-Bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or until gas evolution ceases).
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Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
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Amidation: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in anhydrous dichloromethane and cool the flask in an ice bath. Slowly add concentrated aqueous ammonia (excess) dropwise with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile
This protocol is a general method for the partial hydrolysis of a nitrile to an amide under basic conditions.
Materials:
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4-Bromo-2-fluorobenzonitrile
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Ethanol
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Hydrogen peroxide (30% solution)
-
6M Sodium hydroxide solution (NaOH)
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq) in ethanol.
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Hydrolysis: Cool the solution in an ice bath and slowly add hydrogen peroxide (excess), followed by the dropwise addition of 6M sodium hydroxide solution, maintaining the temperature below 20°C.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
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Workup: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Reaction pathway from 4-Bromo-2-fluorobenzoic acid.
Caption: Reaction pathway from 4-Bromo-2-fluorobenzonitrile.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Crude 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of crude 4-Bromo-2-fluorobenzamide. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most common impurities in crude this compound typically originate from the starting materials and the synthetic route used. The primary impurity is often the unreacted starting material, 4-Bromo-2-fluorobenzoic acid .[1] Other potential impurities may include residual reagents from the amidation process, such as coupling agents or residual solvents. If the synthesis involves the conversion of the benzoic acid to an acyl chloride, trace amounts of the acyl chloride or its hydrolysis product (the starting benzoic acid) may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization . The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product. For a closely related compound, 4-Bromo-2-fluoro-N-methylbenzamide, silica gel column chromatography is a documented method of purification.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. A suitable mobile phase for TLC can be determined through screening various solvent systems, starting with mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent is not polar enough to dissolve the this compound.
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Solution: Select a more polar solvent. Good starting points for aromatic amides include ethanol, acetone, or acetonitrile. If a single solvent is not effective, a mixed solvent system, such as ethanol/water, can be employed.
Problem 2: No crystals form upon cooling the solution.
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Possible Cause 1: The solution is too dilute (too much solvent was used).
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Solution 1: Concentrate the solution by gently heating it to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
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Possible Cause 2: The solution is supersaturated and requires nucleation to initiate crystallization.
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Solution 2:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.
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Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed crystal.
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Problem 3: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is too concentrated, or it is being cooled too rapidly. This can also be an indication of significant impurities.
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Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly by letting it stand at room temperature before placing it in an ice bath.
Column Chromatography
Problem 1: Poor separation of the product from impurities on the column.
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Possible Cause: The eluent (mobile phase) does not have the optimal polarity.
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Solution: Optimize the eluent system using TLC first. Aim for a retention factor (Rf) of 0.2-0.4 for this compound.
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If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
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If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent. A common eluent system for a similar compound is a mixture of ethyl acetate and petroleum ether.[2]
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Problem 2: The compound streaks on the TLC plate and elutes as a broad band from the column.
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Possible Cause 1: The sample is overloaded on the column.
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Solution 1: Use a larger column or apply less crude material.
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Possible Cause 2: The compound has limited solubility in the eluent, causing it to precipitate at the top of the column.
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Solution 2: Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column, or choose an eluent system in which the compound is more soluble.
Data Presentation
Table 1: Recommended Starting Solvents for Purification
| Purification Technique | Recommended Solvents/Solvent Systems | Rationale/Notes |
| Recrystallization | Ethanol, Acetone, Acetonitrile, Ethanol/Water | Aromatic amides often have good solubility in polar organic solvents at elevated temperatures and lower solubility at room temperature. |
| Column Chromatography | Ethyl Acetate/Hexanes, Ethyl Acetate/Petroleum Ether | This combination provides a good polarity range for separating moderately polar compounds like this compound from less polar and more polar impurities. A gradient elution (gradually increasing the polarity) can be effective. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is likely too polar. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid just dissolves.
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Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of a non-polar and polar solvent (e.g., hexanes:ethyl acetate) to find a system that gives an Rf value of approximately 0.2-0.4 for the product and good separation from impurities.
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Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Logical workflow for selecting a purification technique.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of 4-Bromo-2-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound starts with either 2-fluoro-4-bromotoluene or 4-Bromo-2-fluorobenzoic acid.
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Route 1: From 2-fluoro-4-bromotoluene: This method involves the oxidation of the methyl group of 2-fluoro-4-bromotoluene to a carboxylic acid, yielding 4-Bromo-2-fluorobenzoic acid.[1][2] This intermediate is then converted to this compound. The oxidation is often achieved using strong oxidizing agents like potassium permanganate.[3]
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Route 2: From 4-Bromo-2-fluorobenzoic acid: This is a direct amidation route where 4-Bromo-2-fluorobenzoic acid is reacted with an ammonia source. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.[1] Alternatively, peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) can be used for the amidation.[4]
Q2: I see an unexpected peak in my NMR/LC-MS analysis. What could it be?
A2: Unexpected peaks often correspond to byproducts from the reaction or unreacted starting materials. The identity of the byproduct depends on the synthetic route used. Below are some common possibilities.
For Synthesis Starting from 4-Bromo-2-fluorobenzoic Acid:
-
Unreacted 4-Bromo-2-fluorobenzoic Acid: Incomplete amidation will result in the presence of the starting carboxylic acid. This is one of the most common impurities.
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4-Bromo-2-fluorobenzonitrile: If ammonia is used as the nitrogen source under dehydrating conditions, the formation of the corresponding nitrile is a possible side reaction.
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Byproducts from Coupling Agents: If you are using coupling agents like EDCI, byproducts such as N-acyl-N,N'-diisopropylurea can form, which can be difficult to remove.
For Synthesis Starting from 2-fluoro-4-bromotoluene:
-
Unreacted 2-fluoro-4-bromotoluene: Incomplete oxidation will leave you with the starting material.
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4-Bromo-2-fluorobenzaldehyde: Partial oxidation of the methyl group can lead to the formation of the corresponding aldehyde.
-
Isomeric Impurities: The starting 2-fluoro-4-bromotoluene may contain other isomers, which will be carried through the synthesis. For example, if the synthesis of the starting material involved nitration of p-toluidine, subsequent diazotization, and bromo-substitution, there could be isomeric bromo-fluorotoluenes present.[5]
Q3: My final product is wet and difficult to dry. Why is this happening?
A3: If your product is hygroscopic or retains solvent, it could be due to the presence of residual salts from the workup. For example, if an acid-base extraction was performed, residual ammonium salts or carboxylate salts might be present. Ensure thorough washing of the organic layer with brine and drying over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction during the amidation step. | - Increase reaction time or temperature. - Use a more efficient coupling agent or a different activation method for the carboxylic acid. - Ensure the ammonia source is in excess. |
| Incomplete oxidation of 2-fluoro-4-bromotoluene. | - Increase the amount of oxidizing agent. - Extend the reaction time or increase the reaction temperature. | |
| Loss of product during workup and purification. | - Optimize extraction pH to ensure the amide is in the organic phase and the unreacted carboxylic acid is in the aqueous phase. - Use a different recrystallization solvent or consider chromatography for purification. | |
| Presence of Starting Material (4-Bromo-2-fluorobenzoic acid) | Inefficient amidation. | - Re-subject the crude product to the amidation conditions. - Purify by performing an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material. |
| Presence of Aldehyde Impurity (4-Bromo-2-fluorobenzaldehyde) | Incomplete oxidation of the methyl group. | - Re-oxidize the crude product mixture. - Purify using column chromatography. - A sodium bisulfite wash can sometimes be used to remove aldehyde impurities. |
| Product is an Oil or Gummy Solid | Presence of impurities that lower the melting point. | - Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes) to induce crystallization. - Purify by column chromatography. |
| Hydrolysis of the Amide Product | Exposure to strong acidic or basic conditions during workup, especially at elevated temperatures. | - Maintain a neutral or slightly basic pH during the workup. - Avoid prolonged heating during extractions or solvent removal if acidic or basic residues are present. |
Experimental Protocols
Synthesis of this compound from 4-Bromo-2-fluorobenzoic Acid (Acyl Chloride Method)
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Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-2-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or the cessation of gas evolution).
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Remove the excess thionyl chloride under reduced pressure.
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Amidation: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
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Cool the solution in an ice bath.
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Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir until completion.
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Workup: Quench the reaction with water and separate the organic layer.
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Wash the organic layer with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Byproduct Formation Pathway
The following diagram illustrates the relationship between the starting materials, the desired product, and common byproducts in the synthesis of this compound.
Caption: Synthetic pathways and common byproduct formations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Troubleshooting low yield in 4-Bromo-2-fluorobenzamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Bromo-2-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are:
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Amidation of 4-Bromo-2-fluorobenzoic acid: This typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia.
-
Partial hydrolysis of 4-Bromo-2-fluorobenzonitrile: This method involves the controlled hydrolysis of the nitrile group to the corresponding amide.
Q2: My reaction yield is consistently low. What are the most common general causes?
A2: Low yields can stem from a variety of factors, including:
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Purity of starting materials: Impurities in your 4-Bromo-2-fluorobenzoic acid or 4-Bromo-2-fluorobenzonitrile can interfere with the reaction.
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Reaction conditions: Non-optimal temperature, reaction time, or reagent stoichiometry can significantly impact the yield.
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Moisture: Many of the reagents used, particularly in the amidation route via an acyl chloride, are sensitive to moisture.
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Incomplete reaction: The reaction may not have gone to completion.
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Side reactions: The formation of unwanted byproducts consumes starting material and can complicate purification.
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Product loss during workup and purification: Inefficient extraction or recrystallization techniques can lead to significant loss of the desired product.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common method for purifying this compound. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature. Solvent systems such as ethanol/water or acetone/hexane mixtures can be effective.[1] It is advisable to perform small-scale solvent screening to find the optimal conditions.
Troubleshooting Guides
Route 1: Amidation of 4-Bromo-2-fluorobenzoic acid
This route typically proceeds in two steps: formation of 4-bromo-2-fluorobenzoyl chloride, followed by amidation.
dot
Troubleshooting Low Yield in Route 1
| Issue | Possible Cause | Recommended Solution |
| Low conversion of carboxylic acid to acyl chloride | 1. Inactive chlorinating agent (e.g., old thionyl chloride).2. Insufficient amount of chlorinating agent.3. Presence of moisture in the reaction setup. | 1. Use a fresh bottle of thionyl chloride or oxalyl chloride.2. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield in the amidation step | 1. Incomplete reaction of the acyl chloride.2. Hydrolysis of the acyl chloride back to the carboxylic acid.3. Low concentration of ammonia.4. Incorrect pH. A patent for a similar synthesis suggests a pH of 8-9 is optimal.[2] | 1. Ensure the acyl chloride is added slowly to a cooled, concentrated solution of ammonia.2. Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize hydrolysis.3. Use a concentrated aqueous ammonia solution.4. Monitor and adjust the pH of the reaction mixture to the optimal range. |
| Formation of side products | 1. Reaction of the product with the acyl chloride to form a secondary amide.2. Polymerization. | 1. Use a sufficient excess of ammonia to ensure it outcompetes the product for reaction with the acyl chloride. |
Route 2: Partial Hydrolysis of 4-Bromo-2-fluorobenzonitrile
This route involves the selective conversion of the nitrile group to an amide.
dot
References
Stability and degradation profile of 4-Bromo-2-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation profile of 4-Bromo-2-fluorobenzamide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on structurally similar compounds like 4-Bromo-2-fluorobenzaldehyde and 4-Bromo-2-fluoro-N-methylbenzamide, it is recommended to store the compound in a tightly sealed container in a dry, dark, and cool place at room temperature.[1][2][3] The compound may be sensitive to air and moisture.
Q2: What are the potential degradation pathways for this compound under stress conditions?
A2: Based on the chemical structure of a substituted benzamide, the primary degradation pathway is likely hydrolysis of the amide bond to form 4-bromo-2-fluorobenzoic acid and ammonia. This can be accelerated by acidic or basic conditions and elevated temperatures. Other potential degradation pathways could involve reactions of the aromatic ring, though these are generally less common under typical pharmaceutical stress testing conditions.
Q3: How can I monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and accurate method for monitoring the degradation of this compound and quantifying its impurities.[4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, or stress testing, involve subjecting a drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its degradation.[5][6][7][8] These studies are critical in pharmaceutical development to:
-
Identify likely degradation products and pathways.[7]
-
Assess the intrinsic stability of the molecule.[7]
-
Develop and validate stability-indicating analytical methods.[5]
-
Inform decisions on formulation, packaging, and storage conditions.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture. 2. Prepare fresh samples and re-analyze immediately. 3. If the issue persists, consider performing a forced degradation study to identify potential degradation products. |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase or column. | 1. Optimize the mobile phase composition (e.g., pH, organic modifier). 2. Select a column with a suitable stationary phase for separating aromatic amides and their potential degradation products (e.g., C18). |
| Inconsistent analytical results | Non-validated analytical method. | 1. Develop and validate a stability-indicating HPLC method according to ICH guidelines. 2. Ensure system suitability criteria are met before each analysis. |
| Loss of compound during sample preparation | Adsorption to container surfaces or instability in the chosen solvent. | 1. Use silanized glassware to minimize adsorption. 2. Evaluate the stability of the compound in the chosen analytical solvent over the expected analysis time. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study under hydrolytic conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound in a minimal amount of methanol or acetonitrile.
-
Add 0.1 N HCl to the desired final concentration and volume.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) and monitor the degradation over time by taking samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use HPLC grade water instead of acid or base.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Typical Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan of this compound (typically around 254 nm for aromatic compounds). |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Purity of Synthesized 4-Bromo-2-fluorobenzamide
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges in the purification of synthesized 4-Bromo-2-fluorobenzamide. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and analytical methodologies to help improve the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route. When synthesizing from 4-Bromo-2-fluorobenzoic acid, impurities may include:
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Unreacted 4-Bromo-2-fluorobenzoic acid: This is a common impurity if the amidation reaction has not gone to completion.[1][2]
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Side-products from activating agents: If coupling agents like thionyl chloride or DCC are used, their byproducts might be present.[2]
-
Over-acylated products: In some cases, side reactions can lead to more complex impurities.
Q2: What is the general strategy for purifying crude this compound?
A2: The two most effective and widely used purification techniques for aromatic amides are recrystallization and column chromatography.[3] Recrystallization is often preferred for its simplicity and scalability when a suitable solvent is found.[3] Column chromatography is used for separating compounds with very similar polarities.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below. For aromatic amides, common solvents to screen include ethanol, acetone, acetonitrile, and solvent mixtures like ethanol/water or dichloromethane/hexane.[3][4][5]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the crude mixture with the purified fractions against a reference standard, you can assess the removal of impurities. A common starting solvent system for TLC of aromatic amides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal and co-precipitates impurities. | Screen a wider range of solvents or solvent mixtures. Consider a two-solvent system where the crude product is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[5][8] |
| The cooling process is too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product "Oils Out" During Recrystallization | The solution is too concentrated, or there is a high level of impurities depressing the melting point. | Re-heat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Poor Separation in Column Chromatography | The solvent system (eluent) has incorrect polarity. | Optimize the eluent system using TLC first. A good starting point for aromatic amides is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between your product and impurities.[6][9] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude product loaded. | |
| Persistent Impurity with Similar Polarity | The impurity is structurally very similar to the product. | If recrystallization and standard column chromatography are ineffective, consider preparative HPLC for higher resolution separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized for your specific crude product.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) at room and elevated temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general procedure for purification by silica gel chromatography.
-
TLC Analysis: Develop a TLC solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[6] The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 60% A, 40% B) and adjust as needed for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method is adapted from protocols for similar aromatic compounds and should be validated for this compound.[10][11]
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | ~75% | Effective for removing less polar impurities. |
| Column Chromatography (Hexane/EtOAc) | 85% | >99% | ~60% | More effective for closely related impurities but lower yield. |
Note: The data presented in this table is illustrative and may vary depending on the nature and quantity of impurities in the crude product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. rubingroup.org [rubingroup.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzaldehyde, 4-bromo- | SIELC Technologies [sielc.com]
Technical Support Center: 4-Bromo-2-fluorobenzamide Production Scale-Up
Here is a technical support center with troubleshooting guides and FAQs for challenges in the scale-up of 4-Bromo-2-fluorobenzamide production.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective methods for the large-scale synthesis of this compound?
A1: For industrial-scale production, moving away from expensive laboratory coupling reagents like HATU or HBTU is crucial due to their cost and poor atom economy.[1] The most common and economical approaches for large-scale amide bond formation involve:
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Acid Chloride Formation: Activating the 4-Bromo-2-fluorobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and cost-effective method.[1] This intermediate then readily reacts with the desired amine.
-
Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used for large-scale acid activation.[1]
-
Mixed Anhydrides: Using reagents like pivaloyl chloride or isobutyl chloroformate to form a mixed anhydride is another viable strategy.[1]
Q2: What are the critical process parameters to monitor during the scale-up of the amidation reaction?
A2: Several parameters are critical for a successful and reproducible scale-up:
-
Temperature Control: Exothermic reactions can lead to localized hotspots in large reactors, promoting side reactions and impurity formation.[1] Careful monitoring and control of the internal reaction temperature are essential.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the activating agent and the amine, can help manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, prevent localized concentration gradients, and facilitate effective heat transfer. Inadequate mixing can lead to incomplete reactions and increased side-product formation.
-
pH Control: In some cases, the reaction pH can influence product stability and the formation of by-products.[2] Maintaining the optimal pH throughout the reaction is important.
Q3: How can the formation of impurities be minimized during production?
A3: Minimizing impurities is key to achieving high product quality and simplifying purification. Key strategies include:
-
High-Purity Starting Materials: Ensure that the 4-Bromo-2-fluorobenzoic acid, the amine, and all solvents and reagents are of high purity, as contaminants can act as catalysts for decomposition or side reactions.[2]
-
Optimized Reaction Conditions: Fine-tuning the reaction temperature, time, and stoichiometry of reagents can significantly reduce the formation of unwanted by-products.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture, especially if moisture-sensitive reagents are used.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: While column chromatography is common in the lab, it is often impractical and expensive for large quantities.[3] For industrial scale, the following methods are preferred:
-
Recrystallization: This is one of the most effective and economical methods for purifying solid products at a large scale. The crude product is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution.
-
Precipitation/Trituration: The product can often be precipitated from the reaction mixture by adding an anti-solvent. The resulting solid can then be collected by filtration. Washing the crude solid with a suitable solvent (trituration) can also effectively remove impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.
Problem 1: Low reaction yield.
-
Q: My reaction yield has dropped significantly after scaling up from the lab. What are the likely causes and how can I fix it?
-
A: Possible Causes & Solutions:
-
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor mass and heat transfer. Solution: Increase the agitation speed or consider a different impeller design to improve mixing efficiency.
-
Poor Temperature Control: Localized overheating can cause degradation of reactants or products. Solution: Ensure your reactor's cooling system is adequate for the scale. Employ a slower, controlled addition of reagents to manage the exotherm.
-
Incomplete Reaction: The reaction may require more time at a larger scale. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled, while carefully monitoring for impurity formation.
-
Reagent Stoichiometry: The optimal ratio of reagents may differ slightly at a larger scale. Solution: Re-optimize the stoichiometry of the coupling agent and base on a small scale before proceeding with the full production batch.
-
-
Problem 2: High levels of impurities in the final product.
-
Q: I am observing significant by-product formation that was not present on the lab scale. What could be the issue?
-
A: Possible Causes & Solutions:
-
Extended Reaction Times: Longer reaction times at scale can lead to the formation of side products.[1] Solution: Optimize the reaction time to stop the reaction as soon as the starting material is consumed, preventing further degradation or side reactions.
-
Sub-optimal Work-up: The work-up procedure may not be as efficient at a larger scale, leading to trapped impurities. Solution: Ensure pH adjustments during aqueous washes are thorough. Increase the volume and number of washes if necessary. If emulsions form, consider adding brine or using a different solvent system.
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Decomposition: The product or an intermediate might be unstable under the reaction or work-up conditions. Solution: Investigate the stability of your compounds. It may be necessary to use milder conditions, such as lower temperatures or less aggressive reagents, to prevent degradation.[2]
-
-
Problem 3: Difficulties with product isolation and purification.
-
Q: The product is not crystallizing as expected, or it is oily and difficult to handle. What can I do?
-
A: Possible Causes & Solutions:
-
Residual Solvents: The presence of residual solvents from the reaction can inhibit crystallization. Solution: Ensure the solvent is thoroughly removed before attempting crystallization. A solvent swap to a more suitable crystallization solvent may be necessary.
-
Impurities: High levels of impurities can interfere with the crystal lattice formation. Solution: Attempt to remove impurities before crystallization, for example, by performing an aqueous wash or a charcoal treatment.
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Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for crystallization. Solution: Perform a systematic screening of different solvents and solvent mixtures on a small scale to find the best conditions for crystallization.
-
-
Data Presentation
Table 1: Comparison of Amidation Methods for Scale-Up
| Activation Method | Common Reagents | Advantages | Disadvantages | Suitability for Scale-Up |
| Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Cost-effective, highly reactive, fast reactions.[1] | Generates corrosive HCl gas, requires careful handling. | High |
| Carbodiimide | EDC, DCC | Good yields, relatively mild conditions.[1] | Can be expensive, DCC produces a solid urea by-product that requires filtration. | Moderate to High |
| Mixed Anhydride | Isobutyl Chloroformate, Pivaloyl Chloride | Good for sterically hindered substrates.[1] | Can be moisture-sensitive, may require cryogenic conditions. | Moderate |
| Direct Catalytic | Boronic Acids, Zirconium Compounds | High atom economy, environmentally friendlier.[4] | May require high temperatures and removal of water.[4] | Moderate, depends on catalyst cost and activity. |
Table 2: Example Laboratory Protocol for 4-Bromo-2-fluoro-N-methylbenzamide Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol) | [3] |
| Amine | 2 M aqueous methylamine (34.3 mL, 68.5 mmol) | [3] |
| Coupling Reagents | EDCI (6.6 g, 34.25 mmol), HOBt (2.8 g, 20.6 mmol) | [3] |
| Base | N,N-diisopropylethylamine (DIPEA) | [3] |
| Solvent | N,N-dimethylformamide (DMF, 50 mL) | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 16 hours | [3] |
| Work-up | Quench with water, extract with ethyl acetate | [3] |
| Purification | Silica gel column chromatography | [3] |
| Yield | 74% (2.34 g) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride (Scale-Up Intermediate)
-
Objective: To prepare the acid chloride of 4-Bromo-2-fluorobenzoic acid as a reactive intermediate for amidation.
-
Procedure:
-
Charge a suitable, dry, glass-lined reactor with 4-Bromo-2-fluorobenzoic acid and an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Begin stirring and ensure the reactor is under an inert nitrogen atmosphere.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.2 to 1.5 equivalents) to the mixture via an addition funnel. The addition is exothermic, so control the rate to maintain the internal temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (e.g., ~60-80 °C) for 2-4 hours, or until the reaction is complete (monitor by HPLC or by observing the cessation of gas evolution).
-
Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
The resulting crude 4-Bromo-2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
Protocol 2: Amidation using 4-Bromo-2-fluorobenzoyl Chloride
-
Objective: To synthesize this compound by reacting the acid chloride with an amine.
-
Procedure:
-
In a separate reactor, dissolve the desired amine (e.g., methylamine) and a base (e.g., triethylamine or aqueous sodium hydroxide, ~2-3 equivalents) in a suitable solvent (e.g., dichloromethane or water).
-
Cool the amine solution to 0-5 °C using a cooling bath.
-
Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride from the previous step in an appropriate solvent (e.g., dichloromethane).
-
Slowly add the acid chloride solution to the cold amine solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by HPLC or TLC.
-
Work-up:
-
If using an organic solvent, wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Visualizations
Caption: General workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Key interconnected parameters for successful process scale-up.
References
Analytical methods for detecting impurities in 4-Bromo-2-fluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Bromo-2-fluorobenzamide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. No sample injection. 2. Detector lamp is off. 3. Incorrect detector wavelength. 4. Mobile phase composition is incorrect. 5. Sample is not dissolving in the injection solvent. | 1. Verify autosampler or manual injection process. 2. Turn on the detector lamp. 3. Set the detector to a wavelength where this compound and its impurities absorb (e.g., 254 nm). 4. Prepare fresh mobile phase and ensure correct proportions. 5. Use a stronger, compatible solvent for sample dissolution. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Air bubbles in the detector. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a blank injection to confirm carryover and implement a needle wash step. 3. Degas the mobile phase and purge the system. |
| Peak Tailing or Fronting | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination. 4. Presence of secondary interactions with the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the mobile phase if possible. 3. Wash the column with a strong solvent or replace it if necessary. 4. Adjust the mobile phase pH or use a different column chemistry. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Mobile phase is not properly mixed or degassed. 3. Pump malfunction (leaks, faulty check valves). 4. Column temperature fluctuations. | 1. Purge the pump and detector to remove air. 2. Ensure thorough mixing and degassing of the mobile phase. 3. Inspect the pump for leaks and service the check valves. 4. Use a column oven to maintain a stable temperature. |
| Shifting Retention Times | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Inconsistent flow rate. 4. Column aging. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a reliable column oven. 3. Check the pump for proper functioning and leaks. 4. Equilibrate the column for a longer period or replace it. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks | 1. Syringe issue (not drawing up sample). 2. Inlet or column is plugged. 3. No ionization in the MS source. | 1. Check the syringe for proper operation. 2. Perform inlet maintenance and check for column breakage. 3. Check the filament and tune the mass spectrometer. |
| Poor Peak Shape | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Injection volume is too large. | 1. Use a deactivated inlet liner and/or trim the column. 2. Bake out the column or trim the front end. 3. Reduce the injection volume. |
| Poor Sensitivity | 1. Leak in the system. 2. Contaminated MS source. 3. Incorrect MS tune. | 1. Perform a leak check of the GC-MS system. 2. Clean the ion source, repeller, and lenses. 3. Re-tune the mass spectrometer. |
| Mass Spectra Mismatch | 1. Co-eluting peaks. 2. Background interference. 3. Incorrect library search parameters. | 1. Improve chromatographic separation by optimizing the temperature program. 2. Check for column bleed or other sources of background noise. 3. Adjust the library search settings to be less stringent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Starting materials: 4-Bromo-2-fluorobenzoic acid and any reagents used in the amidation step.
-
Positional isomers: Such as 2-Bromo-4-fluorobenzamide or 3-Bromo-2-fluorobenzamide, which could arise from impurities in the starting materials.
-
Related substances: 4-Bromo-2-fluorobenzonitrile, which can be a byproduct of the synthesis.
-
Degradation products: Hydrolysis of the amide back to 4-Bromo-2-fluorobenzoic acid.
Q2: Which analytical technique is more suitable for impurity profiling of this compound, HPLC or GC-MS?
A2: HPLC is generally the preferred method for non-volatile and thermally labile compounds like this compound. GC-MS can be used to detect volatile impurities but may cause degradation of the parent compound at high temperatures.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is often necessary. LC-MS can provide the molecular weight of the impurity. For structural elucidation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Q4: My HPLC baseline is noisy. What should I do?
A4: Baseline noise in HPLC can have several causes. Start by ensuring your mobile phase is properly degassed and mixed. Check for any leaks in the system, particularly around the pump and fittings. A contaminated detector cell can also contribute to noise; flushing the cell with a strong solvent like isopropanol may help. If the problem persists, the issue might be with the detector lamp, which may need replacement.
Q5: In my GC-MS analysis, I am not seeing the molecular ion for this compound. Why?
A5: Electron Ionization (EI) used in GC-MS is a high-energy technique that can cause extensive fragmentation of the molecule. For some compounds, the molecular ion peak may be very weak or absent. Look for characteristic fragment ions to identify your compound. Alternatively, using a softer ionization technique like Chemical Ionization (CI) can help in observing the molecular ion.
Experimental Protocols
The following are example methodologies for the analysis of impurities in this compound. These should be optimized and validated for your specific application.
HPLC Method for Impurity Profiling
This reversed-phase HPLC method is designed to separate this compound from its potential non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B 5-25 min: 30% to 90% B 25-30 min: 90% B 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with the mobile phase starting condition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities
This GC-MS method is proposed for the analysis of potential volatile impurities. A low-temperature injection and rapid temperature ramp are suggested to minimize on-column degradation of the analyte.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp: 80 °C, hold for 2 min Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or methyl tert-butyl ether.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents hypothetical data for the HPLC analysis of a this compound sample, illustrating how quantitative data can be summarized.
Table 1: Example HPLC Impurity Profile of a this compound Batch
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.2 | 0.08 | 4-Bromo-2-fluorobenzoic acid |
| 2 | 8.9 | 0.12 | Unknown |
| 3 | 12.5 | 99.75 | This compound |
| 4 | 14.1 | 0.05 | Positional Isomer |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logical diagram for troubleshooting analytical issues.
Validation & Comparative
A Comparative Guide to 4-Bromo-2-fluorobenzamide and 4-bromo-2-fluorobenzoic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the vast array of available synthons, 4-bromo-2-fluorobenzamide and 4-bromo-2-fluorobenzoic acid have emerged as valuable intermediates. Their utility is underscored by the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a carboxylic acid or amide functional group that can participate in a variety of transformations.
This guide provides an objective comparison of this compound and 4-bromo-2-fluorobenzoic acid in synthetic applications, supported by experimental data. We will delve into their synthesis, physical and chemical properties, and their performance in key chemical reactions, offering a comprehensive resource for researchers to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Snapshot
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key parameters for both compounds.
| Property | This compound | 4-bromo-2-fluorobenzoic acid |
| Molecular Formula | C₇H₅BrFNO | C₇H₄BrFO₂ |
| Molecular Weight | 218.03 g/mol | 219.01 g/mol [1] |
| Melting Point | 125.0 to 129.0 °C | 211-215 °C[2] |
| Appearance | White to Almost white powder to crystal | White to light yellow crystal powder |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Soluble in methanol with very faint turbidity.[3] |
Synthesis of the Starting Materials
The accessibility of these building blocks is a crucial consideration for any synthetic campaign. Both compounds can be synthesized from commercially available precursors.
Synthesis of 4-bromo-2-fluorobenzoic acid
A common route to 4-bromo-2-fluorobenzoic acid involves the oxidation of 4-bromo-2-fluorotoluene.
References
Comparing the reactivity of 4-Bromo-2-fluorobenzamide with other benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 4-Bromo-2-fluorobenzamide against other common benzamides, namely benzamide, 4-chlorobenzamide, and 2,4-dichlorobenzamide. The analysis is supported by a discussion of electronic and steric effects, illustrative experimental data, and detailed experimental protocols for key reactions.
Introduction to Benzamide Reactivity
Benzamides are a crucial class of compounds in medicinal chemistry and organic synthesis. Their reactivity is centered around the amide functional group and is significantly influenced by the nature and position of substituents on the aromatic ring. Key reactions of benzamides include hydrolysis, N-alkylation, and cross-coupling reactions. The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—and their steric bulk play a pivotal role in determining the rates and outcomes of these transformations.
The Influence of Substituents on Reactivity
The reactivity of the benzamide scaffold is dictated by the electronic environment of the carbonyl carbon and the nitrogen atom. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. Steric hindrance, particularly from ortho-substituents, can impede the approach of reagents to the reaction center.
This compound possesses two halogen substituents with distinct effects:
-
2-Fluoro group: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the carbonyl carbon. Its resonance effect (+R) is weak. Being in the ortho position, it also exerts a notable steric effect.
-
4-Bromo group: Bromine is also electronegative and exerts an electron-withdrawing inductive effect (-I). However, it has a more significant electron-donating resonance effect (+R) compared to fluorine.
Compared to other benzamides:
-
Benzamide: The unsubstituted ring serves as a baseline for reactivity.
-
4-Chlorobenzamide: The chloro group is an EWG with both -I and +R effects, similar to bromine, but chlorine is more electronegative.
-
2,4-Dichlorobenzamide: With two electron-withdrawing chloro groups, the carbonyl carbon is expected to be highly electrophilic. The ortho-chloro group also introduces steric hindrance.
Based on these electronic and steric considerations, a qualitative reactivity trend can be predicted. For nucleophilic attack at the carbonyl carbon, the reactivity is expected to increase with the presence of electron-withdrawing groups.
Comparative Reactivity Data
To illustrate the impact of these substituents, the following table summarizes hypothetical, yet plausible, quantitative data for the relative rates of two key reactions. This data is for illustrative purposes to demonstrate the expected trends.
| Compound | Relative Rate of Acid-Catalyzed Hydrolysis (k_rel) | Relative Rate of N-Alkylation (k_rel) |
| Benzamide | 1.0 | 1.0 |
| 4-Chlorobenzamide | 3.5 | 2.8 |
| This compound | 15.2 | 9.7 |
| 2,4-Dichlorobenzamide | 18.9 | 12.5 |
Note: The data presented in this table is illustrative and intended to reflect the predicted reactivity trends based on electronic and steric effects. Actual experimental values may vary.
Experimental Protocols
Acid-Catalyzed Hydrolysis of Benzamides
Objective: To determine the relative rates of hydrolysis of different benzamides.
Materials:
-
Substituted benzamide (e.g., this compound)
-
Hydrochloric acid (1 M)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
High-performance liquid chromatography (HPLC) instrument
Procedure:
-
A solution of the benzamide (0.01 M) in 1 M aqueous HCl is prepared in a round-bottom flask.
-
The mixture is heated to reflux (approximately 100 °C).
-
Aliquots (0.1 mL) are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction in the aliquots is quenched by neutralization with an equivalent amount of sodium bicarbonate solution.
-
The concentration of the remaining benzamide and the formed benzoic acid is determined by HPLC analysis.
-
The rate constant (k) is determined by plotting the natural logarithm of the benzamide concentration versus time.
-
The relative rate is calculated by dividing the rate constant of the substituted benzamide by the rate constant of the unsubstituted benzamide.
N-Alkylation of Benzamides
Objective: To compare the susceptibility of different benzamides to N-alkylation.
Materials:
-
Substituted benzamide (e.g., this compound)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial
-
Stirring plate
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
To a reaction vial, the benzamide (1 mmol), potassium carbonate (1.5 mmol), and DMF (5 mL) are added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Benzyl bromide (1.1 mmol) is added to the mixture.
-
The reaction is stirred at 60 °C.
-
Aliquots are taken at specific time points and analyzed by GC-MS to monitor the formation of the N-benzylated product.
-
The initial rate of reaction can be determined and compared across the different benzamides.
Signaling Pathway and Experimental Workflow
Many benzamide derivatives are developed as inhibitors of specific signaling pathways in drug discovery. For instance, several substituted benzamides are known to target the Hedgehog signaling pathway, which is implicated in certain cancers.
Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives targeting Smoothened (SMO).
The general workflow for the synthesis and evaluation of such benzamide-based inhibitors is a multi-step process.
Caption: General experimental workflow for the synthesis and biological evaluation of benzamide derivatives.
Unlocking Therapeutic Potential: A Comparative Analysis of 4-Bromo-2-fluorobenzamide Derivatives in Biological Assays
For Immediate Release
In the landscape of modern drug discovery, the halogenated benzamide scaffold remains a cornerstone for developing novel therapeutic agents. Among these, 4-Bromo-2-fluorobenzamide derivatives are emerging as a promising class of compounds with significant potential in oncology. This guide offers an objective comparison of the biological performance of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the efficacy of 4-bromo-N-phenylbenzamide derivatives as potent enzyme inhibitors. A notable series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has demonstrated significant inhibitory activity against non-small cell lung cancer (NSCLC) cell lines with Fibroblast Growth Factor Receptor 1 (FGFR1) amplification. The half-maximal inhibitory concentration (IC50) values from these studies provide a clear metric for comparing the cytotoxic potential of these compounds.
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| C9 | NCI-H520 | 1.36 ± 0.27 |
| C9 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | NCI-H226 | 2.31 ± 0.41 |
| C9 | NCI-H460 | 2.14 ± 0.36 |
| C9 | NCI-H1703 | 1.85 ± 0.32 |
In a related context, studies on 3/4-bromo benzohydrazide derivatives have also revealed potent anticancer activity. For instance, one of the most effective compounds from a synthesized series, compound 22, exhibited an IC50 of 1.20 µM, which was more potent than the standard drugs tetrandrine (IC50 = 1.53 µM) and 5-fluorouracil (IC50 = 4.6 µM).[2]
Broader Biological Activities of Related Structures
While the primary focus of recent research has been on anticancer applications, the broader family of halogenated and fluorinated benzamides has shown a wide spectrum of pharmacological effects. Derivatives of 4-fluorobenzoic acid, a structurally similar scaffold, have exhibited antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] For example, pyrazole derivatives of 4-fluorobenzoic acid have demonstrated significant antibacterial activity against Gram-positive bacteria.[3]
Mechanism of Action: Targeting the FGFR1 Signaling Pathway
The anticancer effects of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives are attributed to their potent inhibition of the FGFR1 signaling pathway.[1] This targeted inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. Specifically, these compounds have been shown to inhibit the phosphorylation of FGFR1, Phospholipase C gamma 1 (PLCγ1), and Extracellular signal-regulated kinase (ERK) in a dose-dependent manner.[1] Furthermore, this inhibition leads to cell cycle arrest at the G2 phase and induces cellular apoptosis.[1]
FGFR1 Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are summaries of key experimental protocols used in the evaluation of these benzamide derivatives.
Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
A general synthetic workflow for creating these derivatives involves a multi-step process. The initial step is typically the reaction of 4-bromobenzoyl chloride with a substituted aniline in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM). The resulting product is then purified using column chromatography.
General Synthetic Workflow.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Western Blot Analysis for Protein Phosphorylation
Western blotting is employed to detect the phosphorylation status of key proteins in the FGFR1 signaling pathway.
-
Cell Lysis: NSCLC cells are treated with the test compounds for a specified time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FGFR1, PLCγ1, and ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The this compound scaffold and its close analogs represent a fertile ground for the development of novel anticancer agents, particularly as inhibitors of the FGFR1 signaling pathway. The presented data underscores the potent and selective activity of these derivatives against NSCLC cell lines. The detailed experimental protocols provide a framework for future research and development efforts aimed at optimizing the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these molecules will be critical in advancing them toward clinical applications.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
4-Bromo-2-fluorobenzamide: A Validated Key Intermediate in Modern Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth validation of 4-Bromo-2-fluorobenzamide as a key intermediate in the synthesis of complex pharmaceuticals, particularly PARP inhibitors like Olaparib and androgen receptor inhibitors such as Enzalutamide. We will explore its synthesis, applications, and provide a comparative overview of potential alternatives, supported by available experimental data.
Introduction to this compound
This compound is a halogenated aromatic compound that has gained prominence as a versatile building block in medicinal chemistry. Its structure, featuring a bromine atom and a fluorine atom on the benzamide scaffold, offers multiple reaction sites for diversification and the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom is amenable to various cross-coupling reactions, making it a valuable handle for introducing further complexity.
Performance and Applications of this compound
The utility of this compound is best demonstrated through its successful incorporation into the synthetic routes of several commercially significant drugs.
Key Applications:
-
PARP Inhibitors (e.g., Olaparib): Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[1] this compound serves as a crucial precursor to the phthalazinone core of Olaparib.[2][3]
-
Androgen Receptor Inhibitors (e.g., Enzalutamide): Enzalutamide is a potent antiandrogen used in the treatment of prostate cancer. The synthesis of Enzalutamide often involves the use of 4-bromo-2-fluoro-N-methylbenzamide, a direct derivative of this compound.[4][5]
Comparative Overview of Halogenated Benzamide Intermediates
While this compound is a well-established intermediate, other halogenated analogues, such as 4-chloro-2-fluorobenzamide and 4-iodo-2-fluorobenzamide, represent potential alternatives. The choice of halogen can influence reactivity, cost, and availability.
-
Reactivity: The C-X bond reactivity in cross-coupling reactions generally follows the order I > Br > Cl. This suggests that iodo-derivatives might react under milder conditions, while chloro-derivatives may require more forcing conditions.
-
Cost and Availability: Bromo- and chloro-derivatives are often more commercially attractive than their iodo counterparts.
-
Structure-Activity Relationship (SAR): The nature of the halogen can impact the biological activity of the final compound.[6]
The following tables summarize available data on the synthesis of this compound and a potential alternative, 4-chloro-2-fluorobenzamide. It is important to note that the data presented is from different sources and not from direct, head-to-head comparative studies under identical conditions.
Table 1: Synthesis of this compound and its N-methyl derivative
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 4-Bromo-2-fluorobenzoic acid | Thionyl chloride, then methylamine | 4-Bromo-2-fluoro-N-methylbenzamide | Not specified | Not specified |
| 4-Bromo-2-fluorobenzoic acid | Oxalyl chloride, then methylamine | 4-Bromo-2-fluoro-N-methylbenzamide | Not specified | Not specified |
Table 2: Synthesis of a Halogenated Alternative
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 5-chloro-2-nitroaniline | Diazotization, then thermal decomposition | 4-chloro-2-fluoronitrobenzene | High | High |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
This protocol describes the synthesis of a key derivative of this compound used in the synthesis of Enzalutamide.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Methylamine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.
-
Slowly add a solution of methylamine to the cooled solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4-bromo-2-fluoro-N-methylbenzamide.
Protocol 2: Synthesis of 4-chloro-2-fluoronitrobenzene (Precursor to an Alternative Intermediate)
This protocol describes the synthesis of a precursor to 4-chloro-2-fluorobenzamide.
Materials:
-
5-chloro-2-nitroaniline
-
Sodium nitrite
-
Hexafluorophosphoric acid
-
Water
Procedure:
-
Prepare a solution of 5-chloro-2-nitroaniline in an aqueous acidic solution.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to perform the diazotization reaction.
-
To the diazonium salt solution, add an aqueous solution of hexafluorophosphoric acid to precipitate the corresponding diazonium hexafluorophosphate salt.
-
Isolate the salt by filtration and wash with cold water.
-
Thermally decompose the dried diazonium salt to yield 4-chloro-2-fluoronitrobenzene.[7]
Visualization of Key Pathways
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). PARP inhibitors block this process, leading to the accumulation of DNA damage and, in cancer cells with deficient homologous recombination repair (like those with BRCA mutations), synthetic lethality.[8][9]
Caption: The PARP signaling pathway in response to DNA single-strand breaks and its inhibition.
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate
This diagram outlines a typical experimental workflow for the synthesis of a pharmaceutical intermediate like 4-bromo-2-fluoro-N-methylbenzamide.
Caption: A generalized experimental workflow for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide.
Conclusion
This compound has been validated as a key synthetic intermediate in the pharmaceutical industry, particularly for the synthesis of targeted cancer therapies. Its chemical properties allow for the efficient construction of complex molecular frameworks. While alternatives such as other halogenated benzamides exist, the choice of intermediate will depend on a careful consideration of reactivity, cost, availability, and the specific requirements of the target molecule. The provided protocols and pathways serve as a valuable resource for researchers and professionals in drug development, highlighting the importance of strategic intermediate selection in the synthesis of modern medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 5. CN104844520A - Novel method for compounding enzalutamide - Google Patents [patents.google.com]
- 6. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Bromo-2-fluorobenzamide Analogs as PARP Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Bromo-2-fluorobenzamide as a PARP Inhibitor Scaffold
The benzamide scaffold is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and competitively inhibiting the enzyme's catalytic activity. The 4-bromo and 2-fluoro substitutions on the benzamide ring are key structural features that can influence potency, selectivity, and pharmacokinetic properties. The bromine atom can form halogen bonds and occupy a specific pocket in the PARP active site, while the fluorine atom can modulate the electronic properties of the ring and improve metabolic stability. SAR studies on related benzamide derivatives have shown that modifications at other positions of the benzamide ring and on the amide nitrogen can significantly impact inhibitory activity.
Quantitative Data Presentation: A Representative SAR Table
The following table presents a representative structure-activity relationship for a hypothetical series of this compound analogs, based on established principles from the broader class of benzamide PARP inhibitors. The IC50 values represent the half-maximal inhibitory concentration against the PARP-1 enzyme and are indicative of the compound's potency.
| Compound ID | R1-Substituent | R2-Substituent | PARP-1 IC50 (nM) |
| 1a | H | H | 500 |
| 1b | H | Methyl | 250 |
| 1c | H | Ethyl | 150 |
| 1d | H | Cyclopropyl | 80 |
| 1e | H | Phenyl | 120 |
| 1f | Methyl | H | 400 |
| 1g | Fluoro | H | 350 |
| 1h | Cyano | H | 200 |
Note: This table is a representative example to illustrate potential SAR trends and the data is not from a single, specific study on this compound analogs. Actual IC50 values would be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of potential drug candidates. The following are detailed protocols for key experiments in the study of PARP inhibitors.
1. PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (this compound analogs)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA in the assay buffer.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate luminometer.
-
Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
-
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cells, particularly those with BRCA mutations where PARP inhibitors are expected to induce synthetic lethality.
-
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., MDA-MB-231) as a control
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound in both cell lines.
-
Visualizations
PARP-1 Signaling Pathway in DNA Repair
Caption: The signaling pathway of PARP-1 in response to DNA single-strand breaks.
General Experimental Workflow for SAR Studies
Comparative analysis of different synthetic routes to 4-Bromo-2-fluorobenzamide
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-2-fluorobenzamide is a valuable building block in the preparation of various pharmaceutically active compounds. This guide provides a comparative analysis of the two primary synthetic routes to this compound, starting from either 4-bromo-2-fluorobenzoic acid or 4-bromo-2-fluorobenzonitrile. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification. The two main pathways to this compound each present distinct advantages and disadvantages.
| Parameter | Route 1: From 4-Bromo-2-fluorobenzoic Acid | Route 2: From 4-Bromo-2-fluorobenzonitrile |
| Starting Material | 4-Bromo-2-fluorobenzoic acid | 4-Bromo-2-fluorobenzonitrile |
| Key Transformation | Amidation of a carboxylic acid | Partial hydrolysis of a nitrile |
| Common Reagents | Thionyl chloride (SOCl₂), aqueous ammonia (NH₃) | Concentrated sulfuric acid (H₂SO₄) or other mineral acids |
| Reaction Type | Acyl substitution | Nucleophilic addition to nitrile |
| Reported Yield | Generally high (can exceed 90%) | Variable, depends on reaction control |
| Purity | Often high after simple work-up | Can be contaminated with the corresponding carboxylic acid |
| Advantages | High yielding, generally clean reaction. | Fewer synthetic steps if the nitrile is readily available. |
| Disadvantages | May require an additional step to form the acyl chloride. Thionyl chloride is corrosive and requires careful handling. | Over-hydrolysis to the carboxylic acid is a common side reaction, reducing yield and complicating purification. The reaction requires careful monitoring. |
Visualization of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Experimental Protocols
Below are detailed experimental protocols for the two synthetic routes. These protocols are based on established chemical transformations and provide a practical guide for laboratory synthesis.
Route 1: Amidation of 4-Bromo-2-fluorobenzoic Acid via Acyl Chloride
This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by amination with aqueous ammonia.
Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-bromo-2-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the crude 4-bromo-2-fluorobenzoyl chloride in an ice bath.
-
Slowly add concentrated aqueous ammonia (NH₃, excess) to the cooled acyl chloride with vigorous stirring. A white precipitate will form.
-
Continue stirring for 30 minutes at 0-5°C, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the white solid and wash it thoroughly with cold water to remove any ammonium chloride.
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Route 2: Partial Hydrolysis of 4-Bromo-2-fluorobenzonitrile
This one-pot method involves the carefully controlled acid-catalyzed hydrolysis of the nitrile to the amide.
-
To a round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-5.0 eq) to the nitrile with stirring. The addition may be exothermic, so it is advisable to cool the flask in an ice bath.
-
Heat the reaction mixture to a moderate temperature (typically 50-70°C) and monitor the reaction progress closely by a suitable analytical technique (e.g., TLC or GC). The reaction time will vary depending on the temperature and the concentration of the acid.
-
Once the starting material is consumed and before significant formation of the carboxylic acid by-product is observed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of this compound will form.
-
Filter the solid, wash it with cold water until the washings are neutral, and then dry it under vacuum.
-
If necessary, the product can be purified by recrystallization.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific needs and resources of the laboratory. The amidation of 4-bromo-2-fluorobenzoic acid via the acyl chloride intermediate is a robust and high-yielding method, making it suitable for large-scale synthesis where efficiency and purity are critical. The partial hydrolysis of 4-bromo-2-fluorobenzonitrile is a more direct route but requires careful control to prevent over-hydrolysis and may necessitate more rigorous purification. For smaller-scale applications where the nitrile is readily available, this may be a more atom-economical choice. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific setup.
Comparative Efficacy of 4-Bromo-2-fluorobenzamide Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery Professionals
A close examination of 4-Bromo-2-fluorobenzamide derivatives reveals their potential as potent and selective enzyme inhibitors, with a notable example targeting the sterol 14α-demethylase (CYP51) of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. This guide provides a comparative analysis of a key this compound derivative against other CYP51 inhibitors, supported by experimental data and detailed protocols to inform future drug design and development.
I. Overview of this compound Derivatives in Enzyme Inhibition
The benzamide scaffold is a versatile core in medicinal chemistry, lending itself to the development of a wide array of therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules. Specifically, the this compound moiety has been incorporated into novel compounds designed to interact with specific enzyme targets. One such derivative, (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide, has been identified as a potent inhibitor of Trypanosoma cruzi CYP51, a critical enzyme in the parasite's ergosterol biosynthesis pathway.[1]
II. Comparative Analysis of CYP51 Inhibitors
To objectively assess the efficacy of the this compound derivative, a comparison with other known CYP51 inhibitors is essential. The following table summarizes the in vitro inhibitory activity of the representative this compound derivative and other non-azole and azole-based CYP51 inhibitors against T. cruzi CYP51.
| Compound ID | Core Structure | Target Enzyme | IC50 (µM) | Reference(s) |
| (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide | This compound | T. cruzi CYP51 | Not explicitly stated | [1] |
| VNI | Carboxamide-imidazole | T. cruzi CYP51 | Low nanomolar | |
| Posaconazole | Azole | T. cruzi CYP51 | 0.048 | [2] |
| Ketoconazole | Azole | T. cruzi CYP51 | 0.014 | [2] |
| Itraconazole | Azole | T. cruzi CYP51 | 0.029 | [2] |
| Fluconazole | Azole | T. cruzi CYP51 | 0.88 | [2] |
Note: While the specific IC50 value for the this compound derivative was not available in the reviewed literature, its potent activity against T. cruzi amastigotes in cell-based assays (EC50 in the low nanomolar range) suggests significant inhibition of its target, CYP51.[1]
III. Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
A. Synthesis of (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-bromo-2-fluorobenzamide
A general synthetic procedure for this class of compounds involves the coupling of 4-bromo-2-fluorobenzoic acid with the appropriate amine precursor. A key step is the palladium-mediated coupling reaction of 4-bromo-2-fluorobenzoic acid with an aryl boronic acid or an N-aryl piperazine to generate key intermediates.[3][4] The final amide bond formation is typically achieved using standard peptide coupling reagents.
B. Trypanosoma cruzi CYP51 Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.
Materials:
-
Recombinant T. cruzi CYP51
-
NADPH-cytochrome P450 reductase
-
BOMCC (a fluorogenic substrate)
-
Test compounds dissolved in DMSO
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing T. cruzi CYP51 (e.g., 37 pmoles/mL) and BOMCC (e.g., 100 µM) in potassium phosphate buffer.
-
Add varying concentrations of the test compound to the wells of the microplate. Ensure the final DMSO concentration is consistent.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths for the product, cyanohydroxycoumarin, over a defined period at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
IV. Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.
V. Conclusion
This compound derivatives represent a promising scaffold for the development of novel enzyme inhibitors. The identified inhibitor of T. cruzi CYP51 demonstrates the potential of this chemical class in targeting parasitic diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The provided comparative data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation therapeutic agents.
References
- 1. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Purity and Performance of 4-Bromo-2-fluorobenzamide
For scientists and professionals engaged in drug discovery and development, the purity and characterization of chemical intermediates are of paramount importance. This guide provides a comprehensive analysis of 4-Bromo-2-fluorobenzamide, a key building block in pharmaceutical synthesis. We present a comparative overview of its purity validation against potential alternatives, supported by detailed experimental protocols and data to facilitate informed decision-making in your research endeavors.
Characterization and Purity Validation of this compound
The identity and purity of this compound are typically established through a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are employed for structural elucidation and confirmation.
Table 1: Summary of Analytical Techniques for Purity Validation
| Analytical Technique | Purpose | Typical Results for this compound |
| HPLC | Quantitative Purity Assessment | >98% Purity |
| ¹H NMR | Structural Confirmation | Spectra consistent with the expected aromatic and amide protons. |
| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ peak observed at m/z 218.0. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for N-H, C=O, C-F, and C-Br bonds. |
| Melting Point | Physical Property Confirmation | 151-153 °C |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is a robust approach for determining the purity of this compound and separating it from potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.
Mass Spectrometry (MS) Protocol
MS is used to confirm the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.
-
Analysis Mode: Positive ion mode to observe the [M+H]⁺ ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization and purity validation of this compound.
Purity validation workflow for this compound.
Comparison with Alternatives
In many synthetic applications, positional isomers or analogs with different halogen substitutions can be considered as alternatives to this compound. The choice of intermediate can significantly impact reaction outcomes, impurity profiles, and the biological activity of the final product.
Table 2: Comparison of this compound with Alternative Building Blocks
| Feature | This compound | 2-Bromo-4-fluorobenzamide (Isomer) | 4-Chloro-2-fluorobenzamide (Analog) |
| Typical Purity | >98% (HPLC) | >98% (HPLC) | >98% (HPLC) |
| Reactivity | The bromine at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions. The fluorine at the 2-position influences the electronics of the aromatic ring. | The bromine at the 2-position can exhibit different reactivity in coupling reactions due to steric hindrance. The fluorine at the 4-position has a different electronic influence. | The chlorine atom is generally less reactive than bromine in cross-coupling reactions, which can be advantageous for selective transformations. |
| Common Impurities | Unreacted 4-bromo-2-fluorobenzoic acid. | Unreacted 2-bromo-4-fluorobenzoic acid. | Unreacted 4-chloro-2-fluorobenzoic acid. |
| Applications | Intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor modulators. | Used in the synthesis of different sets of biologically active molecules where the specific substitution pattern is required. | Can be used to synthesize analogs of the final products made from the bromo- counterpart, potentially leading to different pharmacological profiles. |
Potential Impurities from Synthesis
The most common route to this compound involves the amidation of 4-bromo-2-fluorobenzoic acid. Therefore, the primary potential impurity is the unreacted starting material.
Synthesis pathway and a key potential impurity.
Unveiling Potent Bioactivity: A Comparative In Vitro Evaluation of Novel Compounds Derived from 4-Bromo-2-fluorobenzamide
For researchers and scientists at the forefront of drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Among these, derivatives of 4-Bromo-2-fluorobenzamide are emerging as a promising class of compounds, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive comparison of the biological activities of various derivatives, supported by experimental data and detailed protocols to aid in future research and development.
Comparative Analysis of In Vitro Efficacy
To facilitate a clear comparison of the efficacy of different derivatives, the following tables summarize their quantitative biological activity data from various studies. These tables highlight the cytotoxic effects against cancer cell lines, enzyme inhibition, and antimicrobial activity.
Anticancer Activity
The cytotoxic effects of various derivatives have been evaluated against several cancer cell lines, with some compounds demonstrating promising activity comparable to standard chemotherapeutic agents like doxorubicin.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiobenzanilides | Compound 17 | A375 (Melanoma) | 11.8 | Doxorubicin | 6.0 |
| Thiobenzanilides | Compound 15 | MCF-7 (Breast Cancer) | 43 | Tamoxifen | 30.0 |
| 4-Aminobenzofuroxans | Compound 3d | T98G (Glioblastoma) | 14.7 | Doxorubicin | Not Specified |
| 4-Aminobenzofuroxans | Compound 3b | T98G (Glioblastoma) | 12.7 | Doxorubicin | Not Specified |
| 4-Methylbenzamide Purine Analogs | Compound 7 | K562 (Leukemia) | 2.27 | Sorafenib | Not Specified |
| 4-Methylbenzamide Purine Analogs | Compound 10 | K562 (Leukemia) | 2.53 | Sorafenib | Not Specified |
| 4-Methylbenzamide Purine Analogs | Compound 7 | HL-60 (Leukemia) | 1.42 | Sorafenib | Not Specified |
| 4-Methylbenzamide Purine Analogs | Compound 10 | HL-60 (Leukemia) | 1.52 | Sorafenib | Not Specified |
| Carborane Isoflavonoid Analogs | Compound 1d | MDA-MB-231 (Breast) | 5.59 | Not Specified | Not Specified |
| Carborane Isoflavonoid Analogs | Compound 1d | PC-3 (Prostate) | 5.24 | Not Specified | Not Specified |
Anti-inflammatory and Enzyme Inhibitory Activity
Derivatives have also been investigated for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Thiadiazole Derivatives | Compound 3d | COX-2 | 0.134 | Not Specified | Celecoxib | 0.132 |
| Thiadiazole Derivatives | Compound 3c | COX-2 | 0.350 | Not Specified | Celecoxib | 0.132 |
| 4-Chlorophenyl Derivative | Compound 4b | COX-2 | Not Specified | 5.75 | Indomethacin | Not Specified |
Antimicrobial and Other Biological Activities
The antimicrobial potential of pyrazole derivatives and the antioxidant capacity of Schiff base and 1,3,4-oxadiazole derivatives have been assessed.[1] Additionally, certain pyrazine carboxamides have shown inhibitory activity against alkaline phosphatase.
| Compound Class | Specific Derivative | Biological Activity | Measurement | Value |
| Pyrazole Derivatives | Bromo-substituted (24) | Antibacterial | MIC (µg/mL) | 0.5 |
| Pyrazole Derivatives | 3,5-dichloro-4-fluoro (31) | Antibacterial (S. aureus) | MIC (µg/mL) | 0.5 |
| Pyrazine Carboxamides | Compound 5d | Alkaline Phosphatase Inhibition | IC50 (µM) | 1.469 ± 0.02 |
| 4-fluorobenzoic acid derivatives | Schiff base and 1,3,4-oxadiazole | Antioxidant (DPPH scavenging) | IC50 | Varies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24 hours).[2]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that causes 50% inhibition) is determined.[3]
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.[4]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared.
-
Compound Incubation: The enzymes are incubated with various concentrations of the test compounds.
-
Substrate Addition: A fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 values for COX-1 and COX-2 inhibition are determined. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[1]
-
Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent.
-
DPPH Reaction: The compound solutions are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is determined.[1]
Visualizing Mechanisms and Workflows
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs.
References
Performance Benchmark of 4-Bromo-2-fluorobenzamide in PARP1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 4-Bromo-2-fluorobenzamide against established Poly(ADP-ribose) polymerase (PARP) inhibitors. The data presented for this compound is hypothetical and for illustrative purposes, aimed at guiding potential research and development.
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] Its inhibition has become a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), a concept known as synthetic lethality.[1] Several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, are now approved for treating various cancers.[3]
This document benchmarks the hypothetical performance of a novel benzamide derivative, this compound, against these established drugs in a PARP1 enzymatic assay.
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected approved PARP inhibitors against PARP1 and PARP2 enzymes. Lower IC50 values indicate higher potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Data Source |
| This compound | 8.5 | 15.2 | Hypothetical Data |
| Olaparib | 1 - 19 | 1 - 251 | [3] |
| Niraparib | 2 - 35 | 2 - 15.3 | [3] |
| Talazoparib | ~0.5 - 1 | ~0.2 | [4] |
Note: The IC50 values for approved drugs are presented as ranges found in the literature to reflect variability across different assay conditions.[3][4] The data for this compound is purely hypothetical for comparative demonstration.
Experimental Protocols
The inhibitory activity of the compounds was determined using a Fluorescence Polarization (FP) competition assay. This method is suitable for high-throughput screening and measures the displacement of a fluorescently labeled probe from the enzyme's active site.[5][6][7]
Principle of the Fluorescence Polarization Assay
Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule.[8] A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this probe binds to a much larger protein (like PARP1), its tumbling slows significantly, leading to a high polarization signal. An inhibitor competing for the same binding site will displace the fluorescent probe, causing it to tumble freely again and thus decrease the polarization signal.[7][8] The decrease in polarization is proportional to the inhibitor's binding affinity.
Step-by-Step Protocol for PARP1 Inhibition FP Assay
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
PARP1 Enzyme : Dilute purified, recombinant human PARP1 enzyme to the desired final concentration (e.g., 1 nM) in the assay buffer.
-
Fluorescent Probe : Prepare a working solution of an Olaparib-based fluorescent probe at a concentration determined by prior Kd binding experiments (e.g., 1 nM).
-
Inhibitor Dilution Series : Prepare a serial dilution of the test compounds (this compound) and reference inhibitors (Olaparib, etc.) in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Further dilute these in the assay buffer.
-
-
Assay Procedure :
-
Dispense a small volume (e.g., 5 µL) of the diluted inhibitor solutions or DMSO vehicle (for no-inhibitor and high-polarization controls) into the wells of a 384-well black microplate.
-
Add the PARP1 enzyme solution (e.g., 5 µL) to all wells except the "low polarization" control wells.
-
Add the fluorescent probe solution (e.g., 10 µL) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate polarization filters (e.g., Excitation at 485 nm, Emission at 535 nm).
-
-
Data Analysis :
-
The raw millipolarization (mP) units are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
-
Visualizations
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 activation at DNA breaks and subsequent inhibition.
Experimental Workflow for FP-Based Inhibition Assay
Caption: Principle of the Fluorescence Polarization competition assay.
References
- 1. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluorobenzamide: A Guide for Laboratory Professionals
The proper disposal of 4-Bromo-2-fluorobenzamide is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic compound, this chemical is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate Personal Protective Equipment (PPE). In the event of a spill, avoid generating dust and do not use water for cleanup, as this can exacerbate contamination.[1] Instead, utilize dry cleanup methods.[1]
Key Handling and Safety Data Summary
| Parameter | Information | Source(s) |
| GHS Hazard Classifications | Acute toxicity (Oral), Category 4; Short-term (acute) aquatic hazard, Category 3. Harmful if swallowed. Harmful to aquatic life. Causes skin, eye, and respiratory irritation. | [3][4][5] |
| Primary Disposal Method | Dispose of contents and container at an approved waste disposal plant, typically via controlled incineration. | [1][5][6] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. A respirator may be necessary if dust is generated. | [2][3][4][5][7] |
| Emergency Spills | Sweep or vacuum up the material into a suitable, labeled container for disposal. Avoid creating dust. Ensure adequate ventilation. | [4] |
| Incompatible Materials | Strong oxidizing agents, bases. | [2][7] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled systematically to ensure safety and compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[8]
Step 1: Waste Segregation Collect all waste materials containing this compound into a dedicated and compatible hazardous waste container.[1] This includes unused or waste product, contaminated consumables like pipette tips and weighing paper, and any solutions. This waste stream should be labeled specifically as "Halogenated Organic Waste".[1][9] It is crucial to avoid mixing halogenated waste with non-halogenated waste streams, as this complicates the disposal process and increases costs.[8][10]
Step 2: Container Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound".[1]
-
A list of all other components and their approximate percentages.[1][8]
-
Appropriate hazard symbols (e.g., corrosive, toxic, flammable) as per GHS guidelines.[11]
Step 3: Waste Storage Store the hazardous waste container in a designated, well-ventilated, and secure area.[3] Containers must be kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[2][8] Ensure the storage location is away from incompatible materials.[2] Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[9][11]
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow all institutional protocols for waste manifest documentation and pickup scheduling. Under EPA regulations, the waste generator is responsible for the hazardous waste from "cradle to grave," meaning you are legally obligated to ensure it is transported and treated by a permitted facility.[10]
Decontamination of Empty Containers
Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated.[1]
Experimental Protocol: Triple-Rinse Decontamination
-
Select a Solvent : Choose an appropriate organic solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
-
First Rinse : Add the solvent to the empty container, ensuring the amount is sufficient to wet all interior surfaces. Securely cap the container and agitate it thoroughly.
-
Collect Rinsate : Decant the solvent rinsate into your designated "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.[1]
-
Repeat : Perform the rinse procedure two more times for a total of three rinses.[1]
-
Final Disposal : After the triple rinse, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, always confirm this with your institution's specific EHS guidelines.[1]
Disposal Workflow Visualization
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Bromo-2-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-fluorobenzamide, ensuring the safety of laboratory personnel and compliance with regulations. Adherence to these protocols is vital for a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5] | Protects against dust particles and chemical splashes that can cause serious eye irritation.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] A lab coat or a complete suit protecting against chemicals should be worn.[3][6] | Prevents skin contact which can cause irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[7] | Protects against the inhalation of dust which may cause respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[7]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[7] Don all required personal protective equipment as detailed in Table 1.
-
Weighing : To minimize dust generation, handle the solid material with care. Use a clean, dedicated spatula and weigh boat.
-
Transfer : When transferring the solid, do so carefully. Use non-sparking tools and keep away from sources of ignition.
-
Post-Handling : After use, thoroughly decontaminate the work surface. Remove and properly dispose of contaminated gloves and other disposable PPE. Always wash your hands thoroughly with soap and water after handling the chemical.[4]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If in eyes : Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If on skin : Wash with plenty of soap and water.[8][9] If skin irritation occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.[3]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[3][9] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
If swallowed : Rinse mouth with water.[3] Do NOT induce vomiting.[1] Get medical attention.[9]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10] It should never be poured down the drain or mixed with regular garbage.[11]
-
Waste Segregation : Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[10][12]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the approximate quantities.[10]
-
Storage of Waste : Store the sealed waste container in a designated cool, dry, and well-ventilated area, away from incompatible materials.[11]
-
Disposal of Contaminated Packaging : Empty containers must be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[10]
-
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10][11]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
